MAL-PEG12-DSPE
Description
Properties
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUQHFQCPXYHBT-UPFDQZFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140N3O24P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Definitive Guide to MAL-PEG12-DSPE in Liposomal Drug Delivery: Mechanism of Action and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (MAL-PEG12-DSPE) within liposomal formulations. A cornerstone of modern drug delivery systems, this compound is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in targeted therapy, enhanced cellular uptake, and improved pharmacokinetic profiles of encapsulated agents. This document provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Functionality: A Tripartite Molecular Architecture
This compound's functionality stems from its three key components: the DSPE lipid anchor, the polyethylene glycol (PEG) spacer, and the terminal maleimide group.[1][2][3]
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) Anchor: This saturated phospholipid provides a stable anchor within the liposome's lipid bilayer, ensuring the firm attachment of the PEG-maleimide moiety to the nanocarrier's surface.[3][4] Its hydrophobic nature facilitates seamless integration into the liposomal membrane.
-
PEG (Polyethylene Glycol) Spacer: The PEG linker, in this case with 12 repeating ethylene glycol units, serves multiple purposes. It creates a hydrophilic corona around the liposome, which sterically hinders the binding of opsonins (plasma proteins). This "stealth" property helps evade recognition and uptake by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the liposome and its therapeutic payload. The length of the PEG chain can also influence the accessibility of the terminal maleimide group for conjugation.
-
Maleimide Reactive Group: The terminal maleimide group is the key to the functionalization of the liposome. It is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This specific and efficient bio-conjugation chemistry, occurring optimally at a pH range of 6.5-7.5, allows for the covalent attachment of targeting ligands to the liposome surface.
Mechanism of Action: Dual Roles in Cellular Interaction
The mechanism of action of this compound in liposomes is twofold, encompassing both targeted delivery through ligand conjugation and an intrinsic ability to enhance cellular uptake.
Targeted Drug Delivery via Bioconjugation
The primary and most widely utilized mechanism is the covalent attachment of targeting moieties to the maleimide group. This transforms a conventional liposome into a targeted nanocarrier capable of recognizing and binding to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells.
Commonly conjugated targeting ligands include:
-
Antibodies and Antibody Fragments (e.g., Fab'): For high-specificity targeting of cell surface antigens.
-
Peptides (e.g., RGD): To target integrins, which are often overexpressed in tumor vasculature and cancer cells.
-
Aptamers: Single-stranded DNA or RNA molecules that can bind to a variety of molecular targets with high affinity and specificity.
-
Nanobodies: Small, single-domain antibody fragments with robust targeting capabilities.
This targeted approach increases the local concentration of the encapsulated drug at the desired site of action, thereby enhancing therapeutic efficacy while minimizing off-target side effects.
Thiol-Mediated Cellular Uptake
Emerging evidence suggests that the maleimide group itself can directly enhance the cellular uptake of liposomes, even in the absence of a conjugated targeting ligand. This phenomenon is attributed to the interaction of the maleimide moiety with free thiol groups present on the surface of cell membranes.
This "thiol-mediated transport" is a distinct cellular internalization pathway that may include endocytosis and energy-independent transport mechanisms. Notably, this pathway can be independent of the conventional clathrin-mediated and caveolae-mediated endocytosis routes. The interaction with cell-surface thiols appears to be a prerequisite for this enhanced internalization.
Furthermore, maleimide-functionalized liposomes have been shown to bind to endogenous albumin, the most abundant protein in plasma, through the thiol group on albumin. This in-situ formation of an albumin-liposome complex can influence the biodistribution and tumor accumulation of the nanocarrier.
Quantitative Data Summary
The following tables summarize key quantitative data from cited studies, highlighting the impact of this compound on liposome properties and function.
Table 1: Effect of Maleimide Modification on Cellular Uptake
| Cell Line | Liposome Type | Relative Cellular Uptake (%) | Reference |
|---|---|---|---|
| HeLa | Maleimide-modified | ~30% decrease after thiol blocking | |
| HCC1954 | Maleimide-modified | ~30% decrease after thiol blocking | |
| MDA-MB-468 | Maleimide-modified | ~30% decrease after thiol blocking | |
| COS-7 | Maleimide-modified | ~30% decrease after thiol blocking |
| 4T1 | Doxorubicin-loaded | Higher fluorescence intensity vs. non-functionalized | |
Table 2: Influence of Thiol-Related Reductase Inhibition on Cellular Uptake of Maleimide-Modified Liposomes
| Inhibitor | Effect on Cellular Uptake | Percentage Inhibition | Reference |
|---|
| Protein Disulfide Isomerase (PDI) Inhibitor | Inhibition of M-GGLG liposome uptake | 15% - 45% | |
Table 3: Impact of Temperature on Cellular Uptake
| Liposome Type | Uptake at 4°C (as % of uptake at 37°C) | Cell Lines | Reference |
|---|---|---|---|
| GGLG Liposomes (control) | 24% - 40% | HeLa, HCC1954, MDA-MB-468, COS-7 |
| M-GGLG Liposomes (maleimide) | 35% - 67% | HeLa, HCC1954, MDA-MB-468, COS-7 | |
Experimental Protocols
This section provides an overview of key experimental methodologies for the formulation and characterization of this compound-containing liposomes.
Liposome Formulation (Thin-Film Hydration Method)
-
Lipid Film Preparation: The desired lipids, including the primary phospholipid (e.g., DSPC or DPPC), cholesterol, and MAL-PEG-DSPE, are dissolved in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Desiccation: The lipid film is further dried under a high vacuum for several hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES-buffered saline) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids with gentle agitation.
-
Size Extrusion: To obtain unilamellar vesicles with a defined size distribution, the resulting multilamellar vesicle suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a handheld extruder.
Conjugation of Thiolated Ligands to Maleimide-Liposomes
-
Ligand Thiolation (if necessary): If the targeting ligand does not possess a free thiol group, it can be introduced using a reagent like 2-iminothiolane (Traut's reagent), which reacts with primary amines.
-
Conjugation Reaction: The thiolated ligand is mixed with the maleimide-functionalized liposomes at a specific molar ratio. The reaction is typically carried out at room temperature for several hours under an inert atmosphere (e.g., nitrogen) with gentle stirring, maintaining a pH of 6.5-7.5.
-
Purification: Unconjugated ligand is removed from the immunoliposome preparation using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
Characterization of Ligand Conjugation
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to confirm the covalent attachment of a protein or peptide ligand to the MAL-PEG-DSPE. A shift in the molecular weight of the ligand will be observed upon conjugation.
-
MALDI-TOF Mass Spectrometry: This technique can be used to determine the molecular weight of the ligand-PEG-DSPE conjugate, confirming a successful reaction.
-
Ellman's Test: This colorimetric assay can be used to quantify the amount of unreacted maleimide groups on the liposome surface, thereby allowing for the calculation of conjugation efficiency.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes involving this compound.
Caption: Molecular components of a this compound lipid integrated into a liposome.
Caption: Workflow for creating targeted liposomes using this compound.
Caption: Dual pathways of cellular entry for maleimide-functionalized liposomes.
Concluding Remarks
This compound is a versatile and indispensable tool in the field of advanced drug delivery. Its well-defined tripartite structure enables the creation of "stealth" liposomes that can be precisely decorated with targeting ligands. The maleimide-thiol conjugation chemistry offers a reliable method for developing sophisticated, targeted nanomedicines. Furthermore, the intrinsic ability of the maleimide group to interact with cell surface thiols presents an additional, fascinating mechanism for enhancing drug delivery. Understanding these dual mechanisms of action is critical for the rational design and optimization of next-generation liposomal therapeutics with improved efficacy and safety profiles. However, it is also important to consider potential challenges, such as the induction of the accelerated blood clearance (ABC) phenomenon, which may be influenced by the maleimide terminal group. Continued research in this area will further unlock the full potential of this powerful technology.
References
The Role of the PEG12 Spacer in DSPE Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role the polyethylene glycol (PEG) spacer, specifically a 12-unit PEG chain (PEG12), plays when conjugated to the phospholipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The incorporation of DSPE-PEG lipids into nanocarriers, such as liposomes and lipid nanoparticles (LNPs), is a cornerstone of modern drug delivery, enabling enhanced stability, prolonged circulation times, and improved therapeutic outcomes. This guide delves into the physicochemical properties conferred by the PEG12 spacer, presents quantitative data comparing different PEG lengths, outlines detailed experimental protocols for characterization, and provides visualizations of key processes.
The "Stealth" Effect: How the PEG Spacer Revolutionized Drug Delivery
The primary function of incorporating DSPE-PEG into lipid-based nanoparticles is to create a "stealth" effect, which reduces the recognition and clearance of these nanoparticles by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen.[1][2] This is achieved through the formation of a hydrophilic polymer layer on the nanoparticle surface that sterically hinders the adsorption of opsonin proteins, which are responsible for marking foreign particles for phagocytosis.[3][4] The length and density of the PEG chains are critical parameters that dictate the effectiveness of this stealth characteristic.[5]
The Significance of the PEG12 Spacer
While longer PEG chains, such as PEG2000 (approximately 45 ethylene glycol units), are more commonly reported in the literature, shorter PEG spacers like PEG12 offer a unique set of properties that can be advantageous for specific drug delivery applications. A shorter PEG chain results in a thinner hydrophilic layer around the nanoparticle. This can influence several key performance attributes:
-
Reduced Steric Hindrance for Targeting Ligands: For actively targeted nanoparticles, a shorter PEG spacer may reduce the "PEG dilemma," where a dense PEG layer can mask targeting ligands, thereby hindering their interaction with cell surface receptors.
-
Potentially Altered Pharmacokinetics: The circulation half-life of nanoparticles is influenced by the PEG chain length, with longer chains generally providing longer circulation times. However, the optimal PEG length can be application-dependent, and shorter chains may be desirable in certain therapeutic scenarios.
-
Impact on Drug Release: The PEG layer can influence the permeability of the lipid bilayer and, consequently, the release kinetics of the encapsulated drug.
-
Complement Activation: PEGylation can sometimes trigger the activation of the complement system, a part of the innate immune system. The length and density of the PEG chains can modulate this response.
Quantitative Data on the Impact of PEG Spacer Length
The following tables summarize quantitative data from various studies, comparing the effects of different PEG spacer lengths on key nanoparticle properties. It is important to note that direct comparative data for DSPE-PEG12 is limited in the published literature. Therefore, data for other short-chain PEGs and the commonly used DSPE-PEG2000 are included for comparison, with the specific PEG-lipid clearly indicated.
Table 1: Effect of DSPE-PEG Anchor Length on Lipid Nanoparticle (LNP) Pharmacokinetics
| LNP Formulation (PEG-Lipid Composition) | Blood Half-life (hours) | Predominant Organ Accumulation | Reference |
| siRNA LNP with high DSPE-PEG (C18) | Longer | Spleen | |
| siRNA LNP with low DSPE-PEG (C18) | Shorter | Liver, Kidney | |
| mRNA LNP with high DSPE-PEG (C18) | Longer | Spleen | |
| mRNA LNP with low DSPE-PEG (C18) | Shorter | Liver, Kidney |
Note: This table highlights the trend of longer circulation with longer lipid anchors (C18 of DSPE vs. C14 of DMG-PEG), a principle that can be extrapolated to the influence of the PEG chain itself, where longer chains generally increase circulation time.
Table 2: Physicochemical Properties of Liposomes with Varying DSPE-PEG2000 Concentrations
| DSPE-PEG2000 (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 0 | 113 ± 0.5 | 0.149 ± 0.010 | Not specified | |
| 2 | 125 ± 0.4 | 0.066 ± 0.012 | Not specified | |
| 4 | 130 ± 0.4 | 0.113 ± 0.004 | Not specified | |
| 10 | 128 ± 0.9 | 0.101 ± 0.013 | Not specified |
Note: This data for DSPE-PEG2000 illustrates how PEGylation influences the physical characteristics of liposomes. Similar characterization would be essential for DSPE-PEG12 formulations.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of DSPE-PEG12 lipids in nanocarriers.
Liposome Formulation using the Thin-Film Hydration Method
This protocol describes the preparation of liposomes incorporating DSPE-PEG12.
Materials:
-
Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
DSPE-PEG12
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG12 in the organic solvent in a round-bottom flask. A common starting molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG12).
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC). This will form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Perform at least 10 passes through the extruder at a temperature above the lipid phase transition temperature.
-
Characterization: Analyze the resulting liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
In Vitro Serum Stability Assay
This protocol assesses the stability of DSPE-PEG12 liposomes in the presence of serum proteins.
Materials:
-
DSPE-PEG12 liposome formulation
-
Fetal Bovine Serum (FBS) or human serum
-
Phosphate-Buffered Saline (PBS)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Incubation: Mix the liposome suspension with an equal volume of serum (e.g., 50% v/v final serum concentration). As a control, mix the liposomes with an equal volume of PBS.
-
Time-course Analysis: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 4, 8, and 24 hours), take aliquots of the samples.
-
DLS Measurement: Measure the particle size and PDI of the aliquots using DLS.
-
Data Analysis: Plot the change in particle size and PDI over time. A significant increase in size or PDI indicates liposome aggregation and instability.
Complement Activation Assay
This protocol evaluates the potential of DSPE-PEG12 liposomes to activate the complement system.
Materials:
-
DSPE-PEG12 liposome formulation
-
Normal human serum
-
SC5b-9 ELISA kit
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Incubation: Incubate the liposome suspension with normal human serum at a defined lipid concentration (e.g., 1 mg/mL) at 37°C for a specific time (e.g., 30 minutes). Use PBS as a negative control.
-
ELISA: Following the manufacturer's instructions for the SC5b-9 ELISA kit, measure the concentration of the soluble terminal complement complex (SC5b-9) in the serum samples.
-
Data Analysis: Compare the SC5b-9 levels in the liposome-treated samples to the PBS control. A significant increase in SC5b-9 indicates complement activation.
In Vitro Cellular Uptake Study
This protocol assesses the internalization of DSPE-PEG12 liposomes by cells in culture.
Materials:
-
Fluorescently labeled DSPE-PEG12 liposomes (e.g., containing a fluorescent lipid like Rhodamine-PE)
-
Cell line of interest (e.g., a cancer cell line or macrophage cell line)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.
-
Incubation with Liposomes: Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a desired concentration.
-
Time-course Incubation: Incubate the cells with the liposomes for various time points (e.g., 1, 4, and 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the fluorescent liposomes.
-
Flow Cytometry: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of uptake.
-
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and experimental workflows related to the role of the PEG12 spacer in DSPE lipids.
Caption: Workflow for DSPE-PEG12 Liposome Evaluation.
Caption: The "Stealth" Mechanism of PEGylated Liposomes.
Caption: Complement Activation Pathway.
Conclusion
The DSPE-PEG12 spacer offers a valuable tool in the rational design of lipid-based nanoparticles for drug delivery. While providing the fundamental "stealth" characteristics to evade rapid clearance by the immune system, its shorter chain length compared to more conventional PEGs presents a nuanced profile that can be advantageous for applications requiring a balance between prolonged circulation and efficient interaction with target cells. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to systematically evaluate the performance of DSPE-PEG12-containing formulations. Further quantitative studies directly comparing a range of short-chain PEG spacers, including PEG12, will be instrumental in fully elucidating their structure-activity relationships and unlocking their full potential in advanced drug delivery systems.
References
- 1. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping and identification of soft corona proteins at nanoparticles and their impact on cellular association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic understanding of in vivo protein corona formation on polymeric nanoparticles and impact on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Application of MAL-PEG12-DSPE in Micelle Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (MAL-PEG12-DSPE) in the formation of micelles for advanced drug delivery applications. This document details the core principles, experimental methodologies, and characterization techniques relevant to the formulation of functionalized nanocarriers for targeted therapeutics.
Introduction to this compound and Micelle Formation
This compound is a heterobifunctional phospholipid-PEG conjugate. It is an amphiphilic molecule composed of a hydrophobic tail, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), and a hydrophilic head, a polyethylene glycol (PEG) chain with 12 repeating units, terminated with a maleimide group.[1] In aqueous solutions, these molecules self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic DSPE tails form the core of the micelle, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form the outer corona, providing a "stealth" layer that can reduce recognition by the immune system and prolong circulation time.[2]
The terminal maleimide group is a key functional feature, enabling the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the micelle surface. This allows for the development of actively targeted drug delivery systems that can selectively accumulate at the desired site of action, enhancing therapeutic efficacy and reducing off-target side effects.[1][3]
Physicochemical Properties of this compound Micelles
The physicochemical properties of micelles are critical determinants of their in vivo performance. These properties are influenced by factors such as the length of the PEG chain and the nature of the encapsulated drug. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize typical values for DSPE-PEG micelles with longer PEG chains (e.g., PEG2000), which can serve as a reference. It is important to note that the shorter PEG12 chain in this compound is expected to influence these parameters; for instance, it may lead to a smaller hydrodynamic diameter and a potentially different critical micelle concentration.
Table 1: Physicochemical Properties of DSPE-PEG Micelles
| Parameter | Typical Value (for DSPE-PEG2000) | Significance in Drug Delivery |
| Critical Micelle Concentration (CMC) | 0.5 - 1.5 µM[4] | Indicates the stability of the micelle upon dilution in the bloodstream. A lower CMC suggests greater stability. |
| Hydrodynamic Diameter | 10 - 100 nm | Influences biodistribution, tumor penetration, and cellular uptake. Sizes in this range can take advantage of the enhanced permeability and retention (EPR) effect in tumors. |
| Zeta Potential | Near-neutral to slightly negative (e.g., -2.7 mV to -38.0 mV) | Affects the stability of the micellar dispersion and its interaction with biological membranes. A near-neutral charge can reduce non-specific interactions with cells. |
Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG Micelles (Drug-Dependent)
| Drug | Drug Loading (DL %) | Encapsulation Efficiency (EE %) | Reference |
| Doxorubicin | Not specified | ~98% | |
| Asulacrine | Not specified | ~94.12% | |
| Isoliquiritigenin | 7.63 ± 2.62% | 68.17 ± 6.23% |
Note: Drug Loading (DL) is the weight percentage of the drug relative to the total weight of the micelle. Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully encapsulated in the micelles.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of drug-loaded this compound micelles.
Preparation of Drug-Loaded Micelles by Thin-Film Hydration
The thin-film hydration method is a widely used technique for preparing drug-loaded micelles.
Materials:
-
This compound
-
Co-lipid (e.g., DSPE-PEG2000, optional, to modulate micelle properties)
-
Hydrophobic drug
-
Organic solvent (e.g., chloroform, methanol, or a mixture thereof)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound, any co-lipid, and the hydrophobic drug in an organic solvent in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS at 60°C). The volume of the buffer will determine the final concentration of the micelles.
-
Micelle Formation: Gently agitate the flask or use a bath sonicator above the phase transition temperature of the lipids to facilitate the self-assembly of the lipids into micelles. The solution should become clear or translucent.
-
Size Reduction (Optional): For a more uniform size distribution, the micelle solution can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and to sterilize the preparation.
Conjugation of Targeting Ligands to this compound Micelles
The maleimide group on the surface of the micelles can be used to conjugate thiol-containing targeting ligands.
Materials:
-
Pre-formed this compound micelles
-
Thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching agent (e.g., 2-mercaptoethanol or N-ethylmaleimide)
-
Purification system (e.g., dialysis or size exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the thiol-containing ligand in the reaction buffer. Add this solution to the pre-formed this compound micelle solution. The molar ratio of maleimide to the thiol group should be optimized for efficient conjugation.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching agent can be added.
-
Purification: Remove the unconjugated ligand and other reactants by dialysis against a suitable buffer or by using size exclusion chromatography.
Characterization of Micelles
3.3.1. Determination of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the micelles. The zeta potential, which indicates the surface charge and colloidal stability, is also measured using DLS instrumentation with an appropriate electrode.
3.2.2. Determination of Drug Loading and Encapsulation Efficiency
-
Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques like ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantification of Free Drug: Measure the concentration of the free drug in the supernatant or dialysate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Total Drug: Disrupt the micelles using an appropriate solvent (e.g., methanol or DMSO) to release the encapsulated drug. Measure the total drug concentration in the disrupted solution.
-
Calculation:
-
Encapsulation Efficiency (EE %): [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): [(Total Drug - Free Drug) / Total Weight of Micelles] x 100
-
Visualizations
Experimental Workflows
Caption: Workflow for preparing and functionalizing this compound micelles.
Cellular Uptake Pathway
Caption: Thiol-mediated cellular uptake of maleimide-functionalized micelles.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
MAL-PEG12-DSPE for targeted delivery of peptides
An In-Depth Technical Guide to MAL-PEG12-DSPE for Targeted Delivery of Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (this compound), a critical component in the development of targeted nanocarrier systems. We will explore its fundamental chemistry, applications in peptide-based drug delivery, and detailed protocols for formulation and characterization.
Introduction to this compound
This compound is a heterobifunctional lipid-polymer conjugate essential for functionalizing the surface of lipid-based nanoparticles.[1] Its structure is intelligently designed with three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that serves as a robust anchor, allowing for stable insertion into the lipid bilayer of liposomes or the hydrophobic core of micelles.[2][3]
-
PEG12 (Polyethylene Glycol with 12 repeating units): A hydrophilic, flexible polymer spacer. The PEG component provides a "stealth" characteristic to nanocarriers, which helps to reduce clearance by the immune system and prolong circulation time in the bloodstream.[1][4]
-
MAL (Maleimide): A reactive chemical group at the distal end of the PEG chain. The maleimide group exhibits high reactivity and specificity towards thiol (sulfhydryl, -SH) groups, which are present in the amino acid cysteine. This specific reactivity is harnessed to covalently attach cysteine-containing peptides to the nanocarrier surface.
This unique combination of features makes this compound an invaluable tool for developing actively targeted drug delivery systems, where therapeutic payloads can be directed specifically to pathological sites, enhancing efficacy and minimizing off-target effects.
Core Chemical Principles and Mechanisms
Thiol-Maleimide Conjugation Chemistry
The cornerstone of this compound's utility is the thiol-maleimide reaction, a type of Michael addition. This bio-conjugation technique is widely used due to its efficiency and specificity under mild, physiological conditions.
-
The Reaction: A thiol group, typically from a cysteine residue within a peptide, acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring. This reaction proceeds rapidly at a neutral pH (7.0-7.5) and results in the formation of a stable, covalent thioether bond.
-
Reaction Stability and Side Reactions: While the resulting thioether linkage is generally stable, it's important to be aware of potential side reactions. For peptides with an N-terminal cysteine, a side reaction known as thiazine rearrangement can occur, which may affect the stability and characterization of the conjugate. Additionally, the maleimide-thiol adduct can sometimes undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream, though strategies exist to stabilize this bond.
Figure 1: Thiol-Maleimide Conjugation Reaction.
Nanocarrier Formulation and Peptide Display
This compound is incorporated into lipid-based nanocarriers, such as liposomes or micelles. The hydrophobic DSPE tail spontaneously inserts into the lipid core during the formulation process, while the hydrophilic PEG-maleimide chain extends into the aqueous exterior. This orientation strategically places the reactive maleimide groups on the nanocarrier's surface, making them accessible for conjugation with targeting peptides. This process can be achieved either by including the this compound during the initial liposome preparation (pre-insertion) or by adding it to pre-formed liposomes (post-insertion).
Mechanism of Targeted Delivery
The primary goal of conjugating peptides to a nanocarrier is to achieve active targeting.
-
Binding: The peptide on the liposome surface acts as a ligand, recognizing and binding to specific receptors that are overexpressed on the surface of target cells (e.g., tumor cells).
-
Internalization: This ligand-receptor interaction often triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the nanocarrier, pulling it inside the cell within an endosome.
-
Payload Release: Once internalized, the nanocarrier must release its therapeutic payload. This can occur through various mechanisms, including degradation of the carrier within the lysosome or endosomal escape, where the carrier breaks out of the endosome to release its contents into the cytoplasm.
Figure 2: Generalized Targeted Delivery Pathway.
Data Presentation
Quantitative data is crucial for the successful development of targeted nanocarriers. The following tables summarize key parameters for this compound and its use in typical formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₇₅H₁₄₀N₃O₂₄P | |
| Molecular Weight | 1498.89 g/mol | |
| PEG Spacer | 12 PEG units | |
| PEG Chain Length | ~53.3 Å (Angstroms) | |
| Physical Form | White Solid | |
| Solubility | Methylene Chloride, MTBE, DMSO, DMF |
| Storage | -20°C under an inert atmosphere | |
Table 2: Example Formulation and Characterization Data for Peptide-Targeted Liposomes
| Parameter | Typical Value Range | Method of Analysis | Reference |
|---|---|---|---|
| Molar Ratio of Lipids | PC:Chol:DSPE-PEG-Mal (e.g., 89.5:10:0.5) | - | |
| Particle Size | 100 - 200 nm | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | |
| Zeta Potential | -15 to -30 mV | Electrophoretic Light Scattering |
| Peptide Conjugation Efficiency | 58% - 84% | HPLC, Mass Spectrometry | |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization of peptide-conjugated liposomes using this compound.
Protocol: Preparation of Peptide-Conjugated Liposomes via Thin-Film Hydration
This protocol describes a common method for creating liposomes and subsequently conjugating peptides to their surface.
Materials:
-
Lipids: Phosphatidylcholine (PC), Cholesterol (Chol), this compound
-
Organic Solvent: Chloroform/Methanol mixture (e.g., 1:1 v/v)
-
Hydration Buffer: PBS, HEPES, or Tris buffer (pH 7.0-7.5), degassed
-
Cysteine-containing peptide
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column: Sephadex or Sepharose for gel filtration
Procedure:
-
Lipid Film Formation:
-
Dissolve PC, Cholesterol, and this compound at a desired molar ratio in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Place the flask under a high vacuum or a stream of inert gas (nitrogen, argon) for at least 1-2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the degassed aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
The hydration is typically performed at a temperature above the phase transition temperature of the lipids.
-
-
Sizing of Liposomes:
-
To achieve a uniform size distribution, subject the liposome solution to sonication (bath or probe) or, more commonly, extrusion.
-
For extrusion, pass the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 or 200 nm).
-
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the same degassed buffer.
-
If the peptide may have formed disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature to ensure a free thiol group is available for conjugation.
-
-
Peptide Conjugation:
-
Add the prepared peptide solution to the maleimide-functionalized liposome suspension. A typical molar ratio is a 2:1 excess of peptide to maleimide groups to drive the reaction to completion.
-
Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C under an inert atmosphere.
-
-
Purification:
-
Remove the unreacted peptide and any excess reducing agent from the final liposome formulation.
-
This is commonly achieved by size exclusion chromatography (e.g., gel filtration with a Sepharose CL-4B column) or dialysis against fresh buffer.
-
Figure 3: Workflow for Liposome Formulation and Conjugation.
Protocol: Characterization of Formulations
1. Size, Polydispersity, and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to measure the average particle size (hydrodynamic diameter) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution.
-
Use Electrophoretic Light Scattering (ELS), often available on the same instrument, to measure the Zeta Potential, which is an indicator of surface charge and colloidal stability.
2. Confirmation and Efficiency of Peptide Conjugation:
-
Mass Spectrometry (MALDI-TOF): To confirm conjugation, analyze the DSPE-PEG-peptide conjugate. A successful reaction will show an increase in mass corresponding to the molecular weight of the attached peptide compared to the starting DSPE-PEG-Maleimide.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the final conjugate from the starting materials, confirming the formation of a new product peak.
-
Quantification: The amount of conjugated peptide can be determined using various protein/peptide quantification assays (e.g., BCA or fluorescent labeling) after separating the liposomes from the free peptide. The conjugation efficiency is calculated as: (Amount of conjugated peptide / Initial amount of peptide) x 100%
Conclusion
This compound is a powerful and versatile tool for the targeted delivery of peptides. Its well-defined structure allows for the reliable and efficient surface modification of liposomes and other nanocarriers. By leveraging the specific and stable thiol-maleimide conjugation chemistry, researchers can attach targeting peptides that guide therapeutic agents directly to diseased cells. The protocols and data presented in this guide offer a solid foundation for scientists and developers aiming to harness this technology to create the next generation of targeted nanomedicines.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
The Pivotal Role of the DSPE Anchor in Lipid Bilayer Insertion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of advanced drug delivery systems, the effective incorporation of functional molecules into lipid-based nanocarriers is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) has emerged as a critical component, serving as a robust anchor for the insertion of various moieties, most notably polyethylene glycol (PEG), into lipid bilayers. This technical guide provides an in-depth exploration of the role of the DSPE anchor, detailing its impact on the physicochemical properties of liposomes and micelles, experimental protocols for characterization, and its application in targeted drug delivery through the presentation of relevant signaling pathways.
The DSPE Anchor: A Foundation for Stability and Functionality
The DSPE molecule is an amphiphilic phospholipid characterized by two saturated 18-carbon stearoyl acyl chains, a phosphate group, and an ethanolamine headgroup. The long, saturated acyl chains of DSPE provide a strong hydrophobic driving force for its insertion and retention within the lipid bilayer of nanocarriers like liposomes. This stable anchoring is crucial for the effective surface modification of these carriers.
When conjugated to polymers like PEG, the DSPE portion of the DSPE-PEG conjugate embeds into the lipid bilayer, while the hydrophilic PEG chain extends into the aqueous exterior. This "PEGylation" confers several advantageous properties to the nanocarrier, including:
-
Prolonged Circulation Time: The PEG layer creates a "stealth" effect, reducing recognition and uptake by the reticuloendothelial system (RES), thereby increasing the circulation half-life of the drug carrier.[1]
-
Improved Stability: The presence of DSPE-PEG can enhance the colloidal stability of liposomes, preventing aggregation.[2]
-
Enhanced Encapsulation Efficiency: DSPE-PEG can contribute to the overall stability and integrity of the lipid bilayer, which can positively impact drug encapsulation.[1]
The concentration and the length of the PEG chain of the DSPE-PEG conjugate are critical parameters that influence the size, surface charge, and stability of the resulting nanoparticles.[3][4]
Quantitative Data on DSPE-PEG Containing Nanoparticles
The incorporation of DSPE-PEG significantly influences the physicochemical properties of lipid-based nanoparticles. The following tables summarize key quantitative data from various studies.
Table 1: Critical Micelle Concentration (CMC) of DSPE-PEG Conjugates
| DSPE-PEG Conjugate | CMC (µM) | Method | Reference |
| DSPE-PEG2000 | 0.5 - 1.0 | Fluorescence Probe | |
| DSPE-PEG3000 | 1.0 - 1.5 | Fluorescence Probe | |
| DSPE-PEG5000 | 1.5 | Fluorescence Probe | |
| DSPE-PEG2000 (in water) | 10 - 20 | Fluorescence Probe |
Table 2: Influence of DSPE-PEG2000 on Liposome Size and Polydispersity Index (PDI)
| Lipid Composition | DSPE-PEG2000 (mol%) | Size (nm) | PDI | Reference |
| HSPC:Cholesterol | 0 | >200 | >0.2 | |
| HSPC:Cholesterol | 5 | ~100 | <0.1 | |
| DOPC | 0 | ~130 | ~0.1 | |
| DOPC | 20 | ~30 | N/A | |
| DOTAP | 0 | >150 | >0.3 | |
| DOTAP | 20 | ~30 | N/A |
Table 3: Effect of DSPE-PEG2000 on Liposome Zeta Potential
| Lipid Composition | DSPE-PEG2000 (mol%) | Zeta Potential (mV) | Reference |
| DOPC | 0 | ~ -20 | |
| DOPC | 20 | ~ -10 | |
| DOTAP | 0 | ~ +70 | |
| DOTAP | 20 | ~ +15 | |
| HSPC:Cholesterol | 0 | ~ -5 | |
| HSPC:Cholesterol | 5 | ~ -25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible formulation and characterization of DSPE-anchored lipid nanoparticles.
Protocol 1: Liposome Preparation with DSPE-PEG via Thin-Film Hydration and Extrusion
This protocol describes the preparation of liposomes incorporating DSPE-PEG during the formulation process.
Materials:
-
Primary phospholipid (e.g., HSPC, DOPC)
-
Cholesterol
-
DSPE-PEG2000
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature (Tc) of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size polycarbonate membranes.
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membranes a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) of a defined size.
-
-
Characterization:
-
Determine the liposome size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Protocol 2: Post-Insertion of DSPE-PEG into Pre-formed Liposomes
This method allows for the surface modification of already formed liposomes.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG2000
-
Incubation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare DSPE-PEG Micelles:
-
Dissolve lyophilized DSPE-PEG2000 in the incubation buffer to form a micellar solution.
-
-
Incubation:
-
Add the DSPE-PEG micelle solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the Tc of the liposomal lipids for a specific duration (e.g., 1-2 hours) with gentle stirring. The incubation temperature and time can be optimized for insertion efficiency.
-
-
Purification:
-
Remove unincorporated DSPE-PEG micelles by methods such as size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful insertion and quantify the amount of incorporated DSPE-PEG using techniques like fluorescence spectroscopy (if using a fluorescently labeled DSPE-PEG) or by observing changes in liposome size and zeta potential.
-
Protocol 3: Quantification of DSPE-PEG Insertion using Förster Resonance Energy Transfer (FRET)
This protocol provides a method to quantify the insertion of DSPE-PEG into liposomes using a FRET-based assay.
Materials:
-
Liposomes labeled with a FRET donor fluorophore (e.g., NBD-PE).
-
DSPE-PEG labeled with a FRET acceptor fluorophore (e.g., Rhodamine-PE).
-
Fluorescence spectrophotometer.
Procedure:
-
Prepare Labeled Liposomes:
-
Prepare liposomes containing a known concentration of the donor fluorophore (e.g., 1 mol% NBD-PE) using the thin-film hydration method.
-
-
Prepare Labeled DSPE-PEG:
-
Use commercially available DSPE-PEG conjugated to an acceptor fluorophore or perform the conjugation in-house.
-
-
FRET Measurement:
-
Add increasing concentrations of the acceptor-labeled DSPE-PEG to a fixed concentration of donor-labeled liposomes.
-
Incubate the samples to allow for insertion.
-
Measure the fluorescence emission spectrum of the donor fluorophore. The insertion of the acceptor-labeled DSPE-PEG into the liposome bilayer will bring the donor and acceptor into close proximity, resulting in quenching of the donor fluorescence.
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor and FD is the fluorescence intensity of the donor in the absence of the acceptor.
-
The increase in FRET efficiency will correlate with the amount of DSPE-PEG inserted into the liposomes.
-
Signaling Pathways in DSPE-Anchored Targeted Delivery
The DSPE anchor is instrumental in attaching targeting ligands to the surface of nanocarriers, enabling them to bind to specific receptors on cancer cells and trigger downstream signaling pathways that can lead to cell death or inhibition of proliferation.
Epidermal Growth Factor Receptor (EGFR) Signaling
EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers. Targeting EGFR with ligands like EGF or specific antibodies can modulate its signaling cascade.
Caption: EGFR signaling pathway initiated by a DSPE-PEG anchored ligand.
HER2 Signaling Pathway
HER2 is another member of the ErbB family of receptor tyrosine kinases and a key target in breast cancer therapy. Antibodies targeting HER2 can be attached to liposomes via DSPE-PEG anchors.
Caption: Inhibition of HER2 signaling by a DSPE-PEG anchored antibody.
Integrin Signaling via RGD Peptides
Integrins are transmembrane receptors that mediate cell-matrix adhesion. The RGD (arginine-glycine-aspartic acid) peptide motif is a common recognition site for many integrins and can be used to target tumors.
Caption: Integrin signaling activated by a DSPE-PEG anchored RGD peptide.
Conclusion
The DSPE anchor plays a fundamental and versatile role in the design and formulation of advanced lipid-based drug delivery systems. Its robust insertion into the lipid bilayer provides a stable platform for surface modification, most notably with PEG, which imparts crucial in vivo stability. Furthermore, the DSPE anchor facilitates the attachment of targeting ligands, enabling the development of nanocarriers that can specifically interact with diseased cells and modulate their signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, aiding in the rational design and optimization of next-generation nanomedicines.
References
Methodological & Application
Application Notes and Protocols for Thiol-Maleimide Conjugation with MAL-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide conjugation is a widely utilized bioconjugation technique that forms a stable thioether bond between a sulfhydryl (-SH) group and a maleimide moiety.[1] This reaction is highly efficient and selective for thiols under mild physiological conditions, making it a cornerstone in the development of targeted drug delivery systems, antibody-drug conjugates (ADCs), and functionalized nanoparticles.[1] MAL-PEG12-DSPE is a key reagent in this field, combining a thiol-reactive maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a lipid (distearoylphosphatidylethanolamine, DSPE) for anchoring to lipid-based nanocarriers like liposomes.[2] These application notes provide detailed protocols for the conjugation of thiol-containing molecules to this compound, both in solution and on the surface of liposomes.
Reaction Principle
The thiol-maleimide reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electrophilic double bond of the maleimide ring.[1] This results in the formation of a stable thiosuccinimide linkage. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3] At pH values above 7.5, the maleimide group can undergo hydrolysis or react with primary amines, leading to reduced selectivity.
Quantitative Data Summary
The efficiency and rate of the thiol-maleimide conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data for optimizing the conjugation reaction.
Table 1: pH Effect on Thiol-Maleimide Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Typical Reaction Times and Temperatures for Thiol-Maleimide Ligation
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive biomolecules to minimize degradation. |
| Room Temperature (20-25°C) | 30 minutes - 4 hours | Faster reaction kinetics. |
| 37°C | ~30 minutes | Can be used to accelerate the reaction, but may not be suitable for all biomolecules. |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation in Solution
This protocol describes the conjugation of a thiol-containing molecule (e.g., a peptide, protein, or drug) to this compound in a solution phase.
Materials:
-
This compound
-
Thiol-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (10-100 mM, pH 7.0-7.5), degassed.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Inert gas (e.g., Nitrogen or Argon)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the thiol groups are present as disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP to the solution and incubate for 20-30 minutes at room temperature under an inert gas atmosphere. Note: If using Dithiothreitol (DTT) as a reducing agent, it must be removed by dialysis prior to adding the maleimide reagent.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the thiol-containing molecule to achieve a 10-20 fold molar excess of the maleimide reagent. Add the maleimide solution dropwise while gently stirring.
-
Flush the reaction vial with an inert gas, seal it, and protect it from light.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove the excess unreacted this compound and other small molecules using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or HPLC.
-
-
Storage of the Conjugate:
-
For immediate use, store the purified conjugate solution at 2-8°C, protected from light.
-
For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C or below. Adding 5-10 mg/mL BSA and 0.01-0.03% sodium azide can also prevent denaturation and microbial growth.
-
Protocol 2: Conjugation to Pre-formed Liposomes
This protocol details the "post-insertion" method, where a thiol-containing ligand is conjugated to this compound micelles, which are then inserted into pre-formed liposomes.
Materials:
-
Pre-formed liposomes
-
This compound
-
Thiol-containing ligand (e.g., antibody, peptide)
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Chloroform
-
Inert gas (e.g., Nitrogen)
-
Rotary evaporator or nitrogen stream
-
Dialysis system
Procedure:
-
Preparation of this compound Micelles:
-
Dissolve this compound in chloroform.
-
Dry the lipid solution under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.
-
Hydrate the dried lipid film with the reaction buffer to form a micellar solution.
-
-
Conjugation of Ligand to Micelles:
-
Add the thiol-containing ligand to the this compound micellar solution. A typical molar ratio of lipid to protein is 3:1.
-
Incubate the mixture under an inert gas atmosphere for 8 hours at room temperature with gentle stirring.
-
-
Post-Insertion into Liposomes:
-
Mix the ligand-conjugated micelles with the pre-formed liposomes.
-
Incubate the mixture at 60°C for 30 minutes to facilitate the insertion of the DSPE-PEG-ligand into the liposome bilayer.
-
-
Purification:
-
Remove non-conjugated ligand and excess micelles by dialysis.
-
-
Storage:
-
Store the final ligand-conjugated liposomes at 4°C. Do not freeze.
-
Mandatory Visualizations
References
Application Notes and Protocols for Antibody Conjugation using MAL-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAL-PEG12-DSPE is a heterobifunctional lipid-PEG conjugate widely utilized in the development of targeted drug delivery systems, such as immunoliposomes and antibody-drug conjugates (ADCs).[1][2] This reagent consists of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid that readily incorporates into the lipid bilayer of liposomes and other lipid-based nanoparticles.[2][3]
-
Polyethylene Glycol (PEG12): A 12-unit PEG spacer that provides a hydrophilic shield, prolonging circulation half-life and reducing non-specific protein binding.[1]
-
Maleimide (MAL): A reactive group at the distal end of the PEG chain that specifically and covalently couples with free sulfhydryl (thiol) groups, commonly found in cysteine residues of antibodies and their fragments.
These application notes provide detailed protocols for the use of this compound in the conjugation of antibodies to lipid-based nanoparticles, enabling targeted delivery of therapeutic or diagnostic agents to specific cell populations.
Principle of Antibody Conjugation
The conjugation of antibodies to this compound functionalized nanoparticles relies on the formation of a stable thioether bond between the maleimide group of the linker and a sulfhydryl group on the antibody. This is typically achieved through a two-step process:
-
Antibody Thiolation: Introduction of free sulfhydryl groups onto the antibody. This can be accomplished by either reducing existing disulfide bonds within the antibody's hinge region or by modifying primary amines (e.g., lysine residues) with a thiolation reagent.
-
Conjugation Reaction: Incubation of the thiolated antibody with nanoparticles containing this compound. The maleimide groups on the nanoparticle surface react with the sulfhydryl groups on the antibody to form a stable covalent bond.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful conjugation of antibodies using this compound.
Table 1: Recommended Molar Ratios for Reagents
| Reagent | Recommended Molar Ratio | Purpose | Reference(s) |
| This compound in Lipid Formulation | 0.3 - 5 mol% of total lipid | Functionalize liposome surface for antibody conjugation. | |
| Thiolation Reagent (e.g., TCEP) to Antibody | 10:1 | Reduction of antibody disulfide bonds to generate free thiols. | |
| This compound to Thiolated Antibody | 5:1 to 20:1 | Ensure efficient conjugation of the antibody to the liposome. |
Table 2: Typical Physicochemical Properties of Immunoliposomes
| Parameter | Unconjugated Liposomes | Immunoliposomes | Method of Analysis | Reference(s) |
| Hydrodynamic Diameter (nm) | ~100 - 130 | ~110 - 200 | Dynamic Light Scattering (DLS) | |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) | |
| Zeta Potential (mV) | -10 to -20 | -10 to -15 | Electrophoretic Light Scattering (ELS) | |
| Conjugation Efficiency | N/A | > 80% | SDS-PAGE, BCA Protein Assay |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes
This protocol describes the preparation of liposomes functionalized with this compound using the thin-film hydration method.
Materials:
-
Primary lipid (e.g., DSPC or DPPC)
-
Cholesterol
-
DSPE-PEG(2000)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, HBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000), and this compound at a desired molar ratio, for instance, 55:40:4.5:0.5) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid (e.g., 60°C for DSPC).
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.
-
Store the prepared MAL-functionalized liposomes at 4°C until use.
Protocol 2: Antibody Thiolation
This protocol describes the generation of free sulfhydryl groups on an antibody by reducing its disulfide bonds.
Materials:
-
Antibody solution (1-2 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Desalting column (e.g., Sephadex G-50)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)
Procedure:
-
To the antibody solution, add the TCEP solution to achieve a final molar ratio of 10:1 (TCEP:antibody).
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.
-
Remove the excess TCEP immediately by passing the reaction mixture through a desalting column equilibrated with conjugation buffer.
-
Collect the fractions containing the thiolated antibody. The thiolated antibody should be used immediately for the conjugation reaction to prevent re-oxidation of the sulfhydryl groups.
Protocol 3: Conjugation of Thiolated Antibody to this compound Liposomes
This protocol describes the covalent attachment of the thiolated antibody to the surface of MAL-functionalized liposomes.
Materials:
-
This compound containing liposomes (from Protocol 1)
-
Thiolated antibody (from Protocol 2)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)
Procedure:
-
Add the thiolated antibody solution to the MAL-functionalized liposome suspension. The molar ratio of maleimide groups on the liposomes to the antibody should be in the range of 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
To quench any unreacted maleimide groups, a sulfhydryl-containing compound like cysteine can be added.
-
Remove the unconjugated antibody by size exclusion chromatography or dialysis.
-
Characterize the resulting immunoliposomes for size, zeta potential, and protein concentration.
Visualization of Workflows and Pathways
Caption: Experimental workflow for antibody-liposome conjugation.
Caption: Targeted delivery and cellular uptake of an immunoliposome.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incomplete reduction of antibody disulfide bonds.- Re-oxidation of sulfhydryl groups on the antibody.- Hydrolysis of the maleimide group. | - Increase the molar excess of the reducing agent (e.g., TCEP).- Use the thiolated antibody immediately after purification.- Perform the conjugation reaction at a pH between 6.5 and 7.5. |
| Liposome Aggregation | - Insufficient PEGylation.- Cross-linking of liposomes by antibodies. | - Ensure an adequate concentration of DSPE-PEG in the lipid formulation (typically 2-5 mol%).- Optimize the antibody to liposome ratio. |
| Loss of Antibody Activity | - Denaturation during the thiolation or conjugation process. | - Use milder reducing agents or conditions.- Consider using antibody fragments (e.g., Fab') which may be more stable. |
| Instability of the Thioether Bond | - Retro-Michael reaction leading to cleavage of the conjugate. | - Consider using next-generation maleimides that form more stable linkages.- Induce hydrolysis of the succinimide ring post-conjugation to stabilize the bond. |
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Molar Excess of MAL-PEG12-DSPE in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on calculating the appropriate molar excess of Maleimide-PEG12-DSPE (MAL-PEG12-DSPE) for successful conjugation to thiol-containing molecules such as proteins, peptides, or nanoparticles. Adherence to these protocols is crucial for achieving high conjugation efficiency and ensuring the stability and functionality of the final bioconjugate.
Introduction to this compound Conjugation
This compound is a lipid-polyethylene glycol (PEG) conjugate functionalized with a maleimide group. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is a cornerstone of bioconjugation, enabling the attachment of lipids and PEG chains to various biomolecules. This is particularly useful for creating targeted drug delivery systems, such as functionalized liposomes or nanoparticles, that can exhibit prolonged circulation times and specific binding to target cells.
The efficiency of this conjugation reaction is highly dependent on several factors, including the molar ratio of the reactants, pH, temperature, and the potential for steric hindrance.[1][2] Therefore, careful calculation and optimization of the molar excess of this compound are critical for successful conjugation.
Key Principles of Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group is a Michael addition reaction.[3] For efficient and specific conjugation, the following principles should be considered:
-
pH: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4] Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the maleimide group is susceptible to hydrolysis, rendering it inactive, and the reaction with primary amines (e.g., lysine residues) becomes more prevalent.
-
Thiol Availability: The target molecule must have a free and accessible thiol group. Disulfide bonds within proteins or peptides must be reduced prior to conjugation using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Maleimide Stability: The maleimide group can undergo hydrolysis, especially in aqueous solutions at neutral to alkaline pH. It is recommended to prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.
Calculating Molar Excess of this compound
The molar excess of this compound required for efficient conjugation can vary significantly depending on the nature of the molecule being conjugated. An excess of the maleimide reagent is often used to drive the reaction to completion.
3.1. General Formula for Molar Excess Calculation:
To calculate the amount of this compound needed for a desired molar excess, use the following steps:
-
Calculate the moles of the thiol-containing molecule:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
-
Determine the desired molar excess of this compound. This is the ratio of moles of this compound to moles of the thiol-containing molecule.
-
Calculate the moles of this compound required:
-
Moles of this compound = Moles of thiol-containing molecule × Molar Excess Ratio
-
-
Calculate the mass of this compound required:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
3.2. Recommended Molar Excess Ratios:
The optimal molar ratio is influenced by factors like the size of the reactants and steric hindrance. The following table provides starting recommendations for different types of molecules. Optimization is often necessary for each specific application.
| Target Molecule | Recommended Molar Excess (Maleimide:Thiol) | Reference(s) |
| Small Peptides (e.g., cRGDfK) | 2:1 to 3:1 | |
| Proteins/Antibodies | 10:1 to 20:1 | |
| Nanobodies | 5:1 | |
| Nanoparticles/Liposomes | 3:1 to 20:1 |
Note: For larger molecules or when conjugating to surfaces like nanoparticles, steric hindrance can be a significant factor, potentially requiring a higher molar excess to achieve the desired degree of conjugation.
Experimental Protocols
4.1. Protocol for Reduction of Disulfide Bonds in Proteins/Peptides (if necessary)
If your protein or peptide contains disulfide bonds, they must be reduced to generate free thiols for conjugation.
Materials:
-
Protein/peptide solution
-
Reducing agent: TCEP or DTT
-
Degassed reaction buffer (e.g., PBS, HEPES, pH 7.0-7.4)
-
Chelating agent (e.g., EDTA)
Procedure:
-
Prepare the protein or peptide solution in a degassed buffer containing 1-5 mM EDTA.
-
Using TCEP: Add TCEP to the protein solution to a final concentration that is in 2-10 fold molar excess over the disulfide bonds. Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before adding the maleimide reagent.
-
Using DTT: Add DTT to the protein solution to a final concentration that is in 10-100 fold molar excess. Incubate at room temperature for 30-60 minutes. Crucially, excess DTT must be removed before adding the maleimide reagent, as it contains a thiol group that will compete in the reaction. Removal can be achieved by dialysis or using a desalting column.
4.2. Protocol for Conjugation of this compound to a Thiol-Containing Molecule
Materials:
-
Thiol-containing molecule (protein, peptide, etc.) in an appropriate buffer
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, HEPES, pH 7.0-7.4, degassed)
-
Quenching reagent (e.g., cysteine, 2-mercaptoethanol)
Procedure:
-
Based on the calculations in Section 3, weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Immediately add the this compound stock solution to the solution of the thiol-containing molecule while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if working with photosensitive molecules.
-
To quench the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol in excess.
-
Proceed with the purification of the conjugate to remove excess reagents and byproducts. This can be done using methods such as size-exclusion chromatography, dialysis, or tangential flow filtration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to a thiol-containing protein.
Caption: Workflow for this compound conjugation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or no conjugation efficiency | - Maleimide hydrolysis due to improper storage or high pH.- Oxidation of thiol groups.- Insufficient molar excess of this compound.- Incorrect reaction pH. | - Prepare maleimide solutions fresh in anhydrous solvent.- Use degassed buffers with a chelating agent (EDTA).- Optimize the molar excess of this compound.- Ensure the reaction buffer pH is between 6.5 and 7.5. | |
| Formation of aggregates | - High protein concentration.- Non-specific cross-linking. | - Reduce the concentration of reactants.- Ensure proper quenching of the reaction. | |
| Loss of protein activity | - Conjugation at a critical cysteine residue.- Denaturation during the reaction. | - Consider site-directed mutagenesis to move the cysteine residue.- Perform the reaction at a lower temperature (4°C). |
This document is intended for research use only. The provided protocols and recommendations should be adapted and optimized for specific applications.
References
Application Notes and Protocols for Incorporating MAL-PEG12-DSPE into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (MAL-PEG12-DSPE) into lipid nanoparticles (LNPs). The inclusion of this functionalized lipid is a critical step for the surface modification of LNPs, enabling the covalent attachment of targeting moieties such as antibodies and peptides through thiol-maleimide chemistry. This targeted approach enhances the delivery of therapeutic payloads to specific cells or tissues.
Introduction
Lipid nanoparticles are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics like mRNA and siRNA. The surface functionalization of these nanoparticles is a key strategy to improve their therapeutic index by increasing accumulation at the target site and reducing off-target effects. This compound is an amphiphilic molecule composed of a DSPE lipid anchor, a polyethylene glycol (PEG) spacer, and a reactive maleimide group. The DSPE anchor integrates into the lipid bilayer of the nanoparticle, while the PEG spacer provides a hydrophilic shield that reduces non-specific protein binding and prolongs circulation time. The terminal maleimide group allows for the specific and stable conjugation of thiol-containing ligands.
Experimental Protocols
Materials and Reagents
-
Lipids:
-
Ionizable lipid (e.g., DLin-MC3-DMA, C12-200, SM-102)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE))
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
This compound (or other maleimide-functionalized DSPE-PEG derivatives)
-
-
Solvents:
-
Ethanol (anhydrous, molecular biology grade)
-
-
Buffers:
-
Acetate buffer (pH 4.0-5.5) for nucleic acid encapsulation
-
Phosphate-buffered saline (PBS, pH 7.4) for dialysis and storage
-
-
Payload:
-
mRNA, siRNA, or other therapeutic molecules
-
-
Equipment:
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Fluorometer and nucleic acid quantification kit (e.g., RiboGreen)
-
Lipid Nanoparticle Formulation using Microfluidic Mixing
The microfluidic mixing technique is a reproducible method for the controlled formulation of LNPs.[1] It involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the therapeutic payload.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of each lipid (ionizable lipid, helper lipid, cholesterol, DMG-PEG, and this compound) in anhydrous ethanol at a suitable concentration (e.g., 10-25 mg/mL).
-
Dissolve the nucleic acid payload in the acetate buffer at the desired concentration.
-
-
Lipid Mixture Preparation:
-
In an ethanol-rinsed tube, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for formulations is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[2]
-
When incorporating this compound, it can partially or fully replace the standard PEG-lipid (e.g., DMG-PEG). The ratio of non-functionalized to functionalized PEG-lipid can be varied to optimize targeting density and LNP stability.[3] For example, a 1:4 molar ratio of MAL-PEG-DSPE to non-modified PEG can be a starting point.[3]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the prepared lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another.
-
Set the flow rates for the two phases. A typical total flow rate is 2 mL/min with a volume ratio of 3:1 (aqueous:organic).[2]
-
Initiate the mixing process. The rapid mixing induces the self-assembly of lipids around the nucleic acid payload, forming the LNPs.
-
-
Purification:
-
The resulting LNP solution will contain ethanol and unencapsulated nucleic acids.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 18-24 hours at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove ethanol and buffer exchange. Change the dialysis buffer 2-3 times during this period.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNPs at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability should be assessed.
-
Post-Insertion Method
An alternative to including this compound in the initial formulation is the post-insertion method. This can be useful for incorporating the functionalized lipid into pre-formed nanoparticles.
Procedure:
-
Prepare LNPs without the this compound component as described above.
-
Prepare a micellar solution of this compound in PBS.
-
Incubate the pre-formed LNPs with the this compound micelles at a temperature slightly above the phase transition temperature of the lipids (e.g., 60°C) for a defined period (e.g., 1-2 hours).
-
Remove the excess, non-inserted micelles through dialysis or size exclusion chromatography.
Characterization of Maleimide-Functionalized LNPs
Thorough characterization is essential to ensure the quality and consistency of the LNP formulation.
| Parameter | Method | Typical Values | Significance |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm | Affects biodistribution, cellular uptake, and retention. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates the homogeneity of the particle size distribution. |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral or slightly negative at physiological pH | Influences stability and interaction with biological membranes. |
| Encapsulation Efficiency (%) | RiboGreen Assay (or similar) | > 90% | The percentage of the payload successfully encapsulated within the LNPs. |
| Quantification of Surface Maleimide Groups | Ellman's Reagent Assay (after reaction with a thiol) | Varies based on formulation | Confirms the presence and accessibility of reactive maleimide groups for conjugation. |
Data Presentation: Example LNP Formulations
The following table summarizes example LNP formulations incorporating maleimide-functionalized PEG lipids, as derived from published literature.
| Lipid Composition (Molar Ratio) | Payload | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| C12-200:Cholesterol:DOPE:PEG:PEG-Maleimide (35:46.5:16:2.5 total PEG, with varying ratios) | mRNA | ~140 (for 1:1 PEG:PEG-Mal) | Not specified | Decreased with increased PEG-Mal | Not specified | |
| DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG:DSPE-PEG-Maleimide (50:10:38:1.5:0.5) | siRNA | ~40 | Not specified | ~ -10 | ~90% |
Visualization of Workflow and Concepts
Experimental Workflow for LNP Formulation
Caption: Workflow for formulating maleimide-functionalized lipid nanoparticles.
Mechanism of Thiol-Maleimide Conjugation for LNP Targeting
References
- 1. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation Sensitive Targeting of Lipid Nanoparticles for RNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization with MAL-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of surfaces, particularly liposomes and nanoparticles, with proteins using the heterobifunctional linker MAL-PEG12-DSPE. This linker comprises a maleimide group for covalent attachment to thiol-containing molecules, a 12-unit polyethylene glycol (PEG) spacer to enhance biocompatibility and reduce non-specific binding, and a distearoylphosphatidylethanolamine (DSPE) lipid anchor for stable insertion into lipid bilayers.
Introduction to this compound
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (this compound) is a versatile reagent for bioconjugation, enabling the covalent attachment of proteins, peptides, and other thiol-containing ligands to the surface of lipid-based nanocarriers like liposomes and micelles.[1][2][3] The maleimide group reacts specifically with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins, to form a stable thioether bond.[4][] This specific and efficient conjugation chemistry is widely used in the development of targeted drug delivery systems, diagnostic agents, and functionalized biomaterials. The PEG spacer provides a hydrophilic shield, which can increase the circulation half-life of nanoparticles in vivo by reducing opsonization and clearance by the reticuloendothelial system.
Key Applications
-
Targeted Drug Delivery: Conjugation of antibodies, antibody fragments, or targeting peptides to drug-loaded liposomes or nanoparticles for specific delivery to diseased cells or tissues.
-
Vaccine Development: Attachment of antigens to the surface of liposomes to enhance immunogenicity and promote B cell activation.
-
Diagnostics: Functionalization of nanoparticles with antibodies or other recognition molecules for use in imaging and diagnostic assays.
-
Biomaterial Engineering: Immobilization of proteins on solid surfaces to create bioactive coatings for medical devices and research applications.
Quantitative Data Summary
The efficiency of protein conjugation and the resulting surface density are critical parameters for the performance of functionalized nanoparticles. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value/Range | Surface Type | Protein/Ligand | Reference |
| Conjugation Efficiency | >95% | Liposomes | F3 peptide | |
| ~54% | Liposomes | Hemoglobin | ||
| 80% (optimized) | Nanoparticles | Thiolated molecules | ||
| Ligand Density | 16-183 molecules/LNC | Lipid Nanocapsules | Whole Antibodies | |
| 42-173 molecules/LNC | Lipid Nanocapsules | Fab' Fragments | ||
| 8-200 molecules/liposome | Liposomes | RBD peptide |
Table 1: Conjugation Efficiency and Ligand Density on Nanoparticle Surfaces. LNC: Lipid Nanocapsule.
| Parameter | Condition | Observation | Reference |
| pH of Reaction | 6.5 - 7.5 | Optimal for maleimide-thiol reaction, minimizing hydrolysis of maleimide. | |
| > 7.5 | Increased rate of maleimide hydrolysis. | ||
| Reducing Agent (TCEP) | High Concentration | May decrease binding efficiency due to interaction with maleimide. | |
| Liposome Preparation | Pre-insertion of MAL-PEG-DSPE | 63% active maleimide groups, decreasing to 32% after purification. | |
| Post-insertion of MAL-PEG-DSPE | 76% active maleimide groups retained. |
Table 2: Factors Influencing Conjugation Efficiency. TCEP: tris(2-carboxyethyl)phosphine.
Experimental Protocols
Protocol 1: Preparation of Protein-Functionalized Liposomes via Post-Insertion
This protocol describes the formation of liposomes and the subsequent conjugation of a thiol-containing protein to the surface using this compound via the post-insertion method. This method has been shown to retain a higher activity of the maleimide groups.
Materials:
-
Primary lipids (e.g., DSPC, Cholesterol)
-
This compound
-
Thiol-containing protein or peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Organic solvent (e.g., chloroform or ethanol)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sephadex G-50 or similar size-exclusion chromatography column
-
Inert gas (Nitrogen or Argon)
Procedure:
Part A: Liposome Preparation (Thin Film Hydration and Extrusion)
-
Dissolve the primary lipids (e.g., DSPC and cholesterol in a desired molar ratio) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with degassed PBS (pH 7.0-7.5) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
Extrude the resulting multilamellar vesicles (MLVs) through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11 times) to form unilamellar vesicles (LUVs) of a uniform size.
Part B: Protein Preparation and Reduction
-
Dissolve the thiol-containing protein in degassed PBS (pH 7.0-7.5).
-
If the protein contains disulfide bonds that need to be reduced to expose free thiol groups, add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate the mixture for 30-60 minutes at room temperature under an inert gas atmosphere.
Part C: Post-Insertion of this compound and Protein Conjugation
-
Prepare a micellar solution of this compound by hydrating a dried film of the lipid with degassed PBS.
-
Incubate the pre-formed liposomes (from Part A) with the this compound micellar solution. The molar ratio of this compound to the primary lipids in the liposomes will determine the final surface density of the maleimide groups. A typical starting point is 1-5 mol%.
-
Incubate the mixture at a temperature above the lipid phase transition temperature for a defined period (e.g., 1 hour) to allow for the insertion of the this compound into the liposome bilayer.
-
Add the reduced protein solution (from Part B) to the maleimide-functionalized liposomes. A molar excess of protein to maleimide groups is often used to drive the reaction to completion.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C under an inert gas atmosphere with gentle stirring.
-
Quench the reaction by adding a small molecule thiol such as cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.
-
Purify the protein-conjugated liposomes from unreacted protein and other reagents using size-exclusion chromatography (e.g., Sephadex G-50 column).
Workflow for Liposome Functionalization (Post-Insertion)
Caption: Workflow for protein functionalization of liposomes via post-insertion of this compound.
Protocol 2: Quantification of Surface-Conjugated Protein
This protocol outlines a common method to quantify the amount of protein conjugated to the surface of liposomes or nanoparticles using a bicinchoninic acid (BCA) assay.
Materials:
-
Protein-functionalized liposomes (from Protocol 1)
-
BCA Protein Assay Kit
-
Microplate reader
-
Protein standard (e.g., Bovine Serum Albumin, BSA)
-
Lysis buffer (e.g., PBS with 1% Triton X-100)
Procedure:
-
Prepare a Standard Curve: Prepare a series of protein standards of known concentrations (e.g., using BSA) according to the BCA assay kit instructions.
-
Sample Preparation:
-
Take a known volume of the purified protein-functionalized liposome suspension.
-
To accurately determine the protein concentration, the liposomes need to be lysed to release any encapsulated, non-conjugated protein and to avoid interference from the lipid components. Add lysis buffer to the liposome sample and incubate to disrupt the lipid bilayer.
-
Prepare a "blank" sample using non-functionalized liposomes treated with the same lysis buffer.
-
-
BCA Assay:
-
Add the BCA working reagent to the standards, the lysed liposome samples, and the blank in a microplate.
-
Incubate the plate at 37°C for 30 minutes, or as recommended by the kit manufacturer.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and the samples.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of protein in the liposome samples by interpolating their absorbance values on the standard curve.
-
-
Calculate Protein Density (Optional):
-
Determine the concentration of liposomes in the sample (this can be estimated based on the initial lipid concentration and assuming a certain liposome size and lipid packing density).
-
From the protein concentration and the liposome concentration, calculate the average number of protein molecules per liposome.
-
Logical Flow for Protein Quantification
Caption: Logical workflow for the quantification of surface-conjugated protein using a BCA assay.
Signaling Pathway Implication: Targeted Nanoparticle Internalization
The functionalization of nanoparticles with targeting ligands, such as antibodies or peptides, using this compound can facilitate receptor-mediated endocytosis. This is a crucial signaling pathway for enhancing the cellular uptake and therapeutic efficacy of encapsulated drugs.
Diagram of Receptor-Mediated Endocytosis
Caption: Simplified signaling pathway of receptor-mediated endocytosis of a targeted nanoparticle.
Conclusion
This compound is a powerful tool for the surface functionalization of lipid-based nanoparticles with proteins. The protocols and data provided in these application notes offer a comprehensive guide for researchers in the fields of drug delivery, diagnostics, and biomaterials. Careful optimization of conjugation parameters is essential to achieve the desired surface functionality and therapeutic or diagnostic outcome.
References
Application Notes and Protocols for the Purification of MAL-PEG12-DSPE Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of Maleimide-PEG12-Distearoylphosphatidylethanolamine (MAL-PEG12-DSPE) conjugates. The purification of these conjugates is a critical step to remove unreacted starting materials, byproducts, and other impurities, ensuring the homogeneity, purity, and safety of the final product for downstream applications in drug delivery and bioconjugation.
Introduction to this compound Conjugate Purification
This compound is a heterobifunctional linker commonly used to connect molecules, such as peptides, proteins, or small molecule drugs, to lipid-based drug delivery systems like liposomes and micelles. The maleimide group reacts specifically with free sulfhydryl (thiol) groups to form a stable thioether bond, while the DSPE moiety anchors the conjugate within the lipid bilayer.
Following the conjugation reaction, the crude product is a heterogeneous mixture containing the desired conjugate, unreacted this compound, unreacted thiol-containing molecule, and potential side products such as hydrolyzed maleimide. Effective purification is therefore essential to isolate the pure conjugate. The choice of purification technique depends on the physicochemical properties of the conjugate and the impurities, including size, charge, and hydrophobicity.
This guide details three common purification techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Dialysis. Additionally, it provides protocols for characterizing the purified conjugate.
Comparison of Purification Techniques
The selection of an appropriate purification method is critical for achieving high purity and recovery of the this compound conjugate. The following table summarizes the key quantitative parameters for the discussed techniques.
| Technique | Principle | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Limitations |
| RP-HPLC | Separation based on hydrophobicity. | >95% | 85-95% | High resolution and purity. | Can cause hydrolysis of DSPE esters if acidic mobile phases and high temperatures are used. Requires method development. |
| SEC | Separation based on hydrodynamic volume (size). | >90% | >90% | Mild conditions, preserves biological activity. Good for separating molecules with significant size differences. | Lower resolution for molecules of similar size. |
| Dialysis | Separation based on molecular weight cutoff (MWCO). | Variable, depends on MWCO and impurities. | >80% | Simple, gentle, and suitable for large volumes. | Time-consuming, may not remove all small molecule impurities effectively. |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is highly effective for purifying this compound conjugates from unreacted starting materials.
Workflow for RP-HPLC Purification
Caption: Workflow for RP-HPLC purification of this compound conjugates.
Protocol:
Instrumentation and Reagents:
-
HPLC system with a preparative pump, UV detector, and fraction collector.
-
C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 19 x 150 mm).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water. Caution: Prolonged exposure to acidic conditions can hydrolyze the DSPE esters. To mitigate this, use neutral pH buffers if possible and process fractions immediately.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Buffering solution: 1 M Ammonium bicarbonate, pH 7.0.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size (e.g., 10-20 mL/min for a 19 mm ID column).
-
Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.
-
Injection: Inject the dissolved sample onto the equilibrated column.
-
Elution: Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is 5% to 95% Mobile Phase B over 30-40 minutes.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm (for peptide bonds) and 280 nm (for aromatic residues, if applicable). Collect fractions corresponding to the desired conjugate peak.
-
Post-Purification Processing: Immediately neutralize the collected fractions containing the conjugate with the buffering solution to prevent ester hydrolysis.[1]
-
Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Lyophilize the aqueous solution to obtain the purified conjugate as a solid.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is a gentle method that is well-suited for purifying conjugates, especially when the conjugated molecule is significantly larger than the unreacted this compound.
Workflow for SEC Purification
Caption: Workflow for SEC purification of this compound conjugates.
Protocol:
Instrumentation and Reagents:
-
Chromatography system with a pump, UV detector, and fraction collector.
-
SEC column with an appropriate molecular weight range (e.g., for a protein conjugate, a column that separates in the range of 10-500 kDa).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Preparation: Dissolve the crude conjugate mixture in the mobile phase.
-
Injection: Inject the sample onto the column. The injection volume should be a small fraction of the total column volume (typically 1-2%).
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute before the smaller, unreacted components.
-
Detection and Fraction Collection: Monitor the elution at 280 nm (for proteins) and/or 220 nm (for peptides). Collect fractions corresponding to the conjugate peak.
-
Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using a centrifugal filter device with an appropriate MWCO.
Dialysis
Dialysis is a simple technique for separating molecules based on a large size difference. It is effective for removing small molecule impurities, such as unreacted peptides or quenching reagents, from a much larger conjugate (e.g., a protein conjugate).
Workflow for Dialysis Purification
Caption: Workflow for dialysis purification of this compound conjugates.
Protocol:
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a protein conjugate).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker and stir plate.
Procedure:
-
Prepare Dialysis Membrane: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load the crude conjugate solution into the dialysis tubing/cassette.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently.
-
Buffer Exchange: Change the dialysis buffer 2-3 times over a period of 24-48 hours to ensure complete removal of small molecule impurities.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
Characterization of Purified Conjugates
After purification, it is essential to characterize the this compound conjugate to confirm its identity, purity, and integrity.
Purity Assessment by Analytical RP-HPLC
Analytical RP-HPLC can be used to assess the purity of the final product.
Protocol:
-
Column: Analytical C18 column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm).
-
Mobile Phases: Same as preparative RP-HPLC.
-
Gradient: A faster gradient can be used (e.g., 5% to 95% B over 15-20 minutes).
-
Analysis: Inject a small amount of the purified conjugate. Purity is calculated by integrating the peak area of the conjugate and expressing it as a percentage of the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
MALDI-TOF MS or LC-MS can be used to confirm the molecular weight of the conjugate.
MALDI-TOF MS Protocol:
-
Mix a small amount of the purified conjugate with a suitable matrix (e.g., sinapinic acid for proteins).
-
Spot the mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum. The observed molecular weight should correspond to the theoretical molecular weight of the conjugate.
Quantification of Unreacted Maleimide Groups by Ellman's Assay
Ellman's assay can be used to quantify the amount of unreacted maleimide groups in the purified conjugate, which should be minimal if the conjugation and quenching steps were successful. This is an indirect method where a known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the sample, and the remaining unreacted thiol is quantified.[2][3][4]
Protocol:
-
Standard Curve: Prepare a standard curve of L-cysteine in reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Sample Reaction: Incubate a known concentration of the purified conjugate with a known excess of L-cysteine for 30 minutes at room temperature.
-
Ellman's Reaction: Add Ellman's reagent (DTNB) to the standards and the reacted sample. Incubate for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of unreacted cysteine in the sample from the standard curve. The difference between the initial and unreacted cysteine concentrations corresponds to the amount of maleimide in the sample.
Structural Integrity by ¹H NMR Spectroscopy
¹H NMR can be used to confirm the structural integrity of the DSPE-PEG portion of the conjugate and to estimate the degree of conjugation.
Key Signals to Monitor:
-
Maleimide protons: A characteristic peak around 6.7 ppm, which should be absent or significantly diminished in the purified conjugate.
-
PEG protons: A large signal around 3.6 ppm.
-
DSPE protons: Signals corresponding to the fatty acid chains and glycerol backbone.
By comparing the integration of a characteristic peak from the conjugated molecule to the integration of the PEG or DSPE protons, the conjugation efficiency can be estimated.
References
Application Notes and Protocols: Conjugation of Cysteine-Containing Proteins to MAL-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic proteins and peptides to specific cells or tissues is a cornerstone of modern drug development. One effective strategy involves the conjugation of these biomolecules to lipid-based nanocarriers, such as liposomes or micelles. This is often achieved by functionalizing the lipid carrier with a reactive group that can specifically bind to the protein of interest. The maleimide-thiol reaction is a widely used bioconjugation technique due to its high specificity and efficiency under mild conditions.[][2][3][4]
This document provides detailed protocols for the conjugation of cysteine-containing proteins to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (MAL-PEG12-DSPE). The maleimide group on the PEGylated lipid reacts specifically with the thiol group of a cysteine residue on the protein, forming a stable thioether bond.[] The resulting protein-lipid conjugate can then be incorporated into liposomes or other lipid-based delivery systems. This method is instrumental in the development of targeted drug delivery systems, diagnostic reagents, and other advanced therapeutics.
Chemical Reaction
The core of this protocol is the Michael addition reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue on the protein. This reaction is highly selective for thiols at a pH range of 6.5-7.5.
Caption: Thiol-Maleimide Conjugation Reaction.
Experimental Protocols
Protocol 1: Conjugation of Cysteine-Containing Protein to this compound
This protocol outlines the steps for the covalent attachment of a cysteine-containing protein to this compound.
1. Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Organic Solvent (if needed for this compound): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification System: Size-exclusion chromatography (SEC), Fast Protein Liquid Chromatography (FPLC), or dialysis.
2. Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Optional (Reduction of Disulfide Bonds): If the protein contains disulfide bonds that need to be reduced to expose the free thiol group, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 20-30 minutes. If using DTT, the excess DTT must be removed by desalting or dialysis before adding the maleimide reagent.
-
-
This compound Preparation:
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution. A molar ratio of 10:1 to 20:1 (this compound : Protein) is a good starting point, but this should be optimized for each specific protein.
-
Gently mix the reaction mixture.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and seal it tightly to prevent re-oxidation of the thiol group.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Purify the protein-PEG-DSPE conjugate from unreacted protein and excess reagents using size-exclusion chromatography (SEC), FPLC, or extensive dialysis.
-
Protocol 2: Formulation of Protein-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating the protein-PEG-DSPE conjugate using the thin-film hydration method.
1. Materials:
-
Protein-PEG-DSPE conjugate (from Protocol 1)
-
Lipids: e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol
-
Hydration Buffer: PBS or HEPES buffer, pH 7.4
-
Chloroform or a mixture of chloroform and methanol
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
2. Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC and cholesterol) and the protein-PEG-DSPE conjugate in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized based on the desired application.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple extrusions (e.g., 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove any unincorporated protein-PEG-DSPE conjugate by size-exclusion chromatography or dialysis.
-
Experimental Workflow
Caption: Experimental workflow for protein-lipid conjugation and liposome formulation.
Data Presentation
The following tables summarize key quantitative parameters for the conjugation reaction and characterization of the resulting conjugates, based on typical literature values.
Table 1: Recommended Reaction Conditions for Protein-MAL-PEG12-DSPE Conjugation
| Parameter | Recommended Range/Value | Reference |
| pH | 7.0 - 7.5 | |
| Temperature | Room Temperature or 4°C | |
| Reaction Time | 2 hours to Overnight | |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (optimization recommended) | |
| Protein Concentration | 1 - 10 mg/mL | |
| Reducing Agent (if used) | 10-100x molar excess of TCEP |
Table 2: Characterization of Protein-PEG-DSPE Conjugates and Liposomes
| Analysis Method | Parameter Measured | Typical Expected Outcome | Reference |
| SDS-PAGE | Molecular Weight Increase | Shift in band position corresponding to the addition of the PEG-DSPE moiety. | |
| MALDI-TOF Mass Spectrometry | Precise Mass of Conjugate | Increase in mass corresponding to the molecular weight of this compound. | |
| UV-Vis Spectroscopy | Degree of Labeling | Calculation based on the absorbance of the protein and a dye-labeled lipid (if applicable). | |
| Dynamic Light Scattering (DLS) | Liposome Size & Polydispersity Index (PDI) | Monodisperse population with a size typically around 100 nm. | |
| Zeta Potential | Surface Charge of Liposomes | Indicates the surface charge, which can influence stability and interaction with cells. |
Characterization of the Conjugate and Liposomes
-
SDS-PAGE: To confirm the successful conjugation, the reaction mixture can be analyzed by SDS-PAGE. The conjugated protein will have a higher molecular weight than the unconjugated protein, resulting in a slower migration and a band shift.
-
Mass Spectrometry: Techniques like MALDI-TOF can be used to determine the precise molecular weight of the conjugate, confirming the addition of the this compound moiety.
-
Dynamic Light Scattering (DLS): For liposome characterization, DLS is used to measure the average particle size and the polydispersity index (PDI), which indicates the size distribution of the liposomes.
-
Zeta Potential: This measurement provides information about the surface charge of the liposomes, which is crucial for their stability and biological interactions.
Conclusion
The conjugation of cysteine-containing proteins to this compound is a robust and specific method for creating protein-functionalized lipid nanocarriers. The protocols provided herein offer a comprehensive guide for researchers in the field of drug delivery and bioconjugation. Successful implementation of these methods will enable the development of novel targeted therapies with enhanced efficacy and reduced side effects.
References
Application Notes and Protocols for Preparing Targeted Drug Delivery Systems with MAL-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (MAL-PEG12-DSPE) for the development of targeted drug delivery systems. This document outlines the underlying principles, detailed experimental protocols, and characterization techniques for creating ligand-targeted nanoparticles, such as liposomes and micelles, for enhanced therapeutic efficacy.
Introduction to this compound in Targeted Drug Delivery
This compound is a heterobifunctional lipid-polymer conjugate that plays a pivotal role in the surface functionalization of nanocarriers. It is composed of three key components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes or the core of micelles.[1][2]
-
PEG12 (Polyethylene Glycol, 12-unit oligomer): A hydrophilic polymer that forms a "stealth" layer on the nanoparticle surface. This PEG shield reduces recognition by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream and improving the pharmacokinetic profile of the encapsulated drug.[3][4]
-
Maleimide (MAL): A reactive group at the distal end of the PEG chain that specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol, -SH) groups present in targeting ligands such as cysteine-containing peptides or thiolated antibodies.[1] This covalent conjugation allows for the attachment of targeting moieties that can recognize and bind to specific receptors overexpressed on diseased cells, such as cancer cells.
The use of this compound enables the creation of "smart" drug delivery systems that can selectively deliver therapeutic payloads to the target site, thereby increasing drug concentration at the site of action and minimizing off-target toxicity.
Experimental Protocols
Protocol 1: Formulation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes using the well-established thin-film hydration method.
Materials:
-
Primary phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm, 200 nm)
-
Vortex mixer
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (see Table 1 for examples). If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids to ensure the formation of a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer. The temperature of the hydration buffer should be above the Tc of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
Extrusion (Sizing): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes. This is typically done by passing the suspension 10-20 times through membranes of decreasing pore size (e.g., 400 nm followed by 100 nm).
Protocol 2: Conjugation of Targeting Ligand via Post-Insertion
The post-insertion method is a common technique for attaching targeting ligands to pre-formed liposomes. This method involves the incubation of pre-formed liposomes with micelles composed of the ligand-conjugated MAL-PEG-DSPE.
Materials:
-
Pre-formed liposomes (from Protocol 2.1)
-
Thiol-containing targeting ligand (e.g., cysteine-terminated peptide or thiolated antibody)
-
This compound
-
Reaction buffer (e.g., PBS pH 7.0-7.4)
-
Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine) for antibody thiolation if necessary.
Equipment:
-
Incubator or water bath
-
Stir plate and stir bar
-
Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis cassette for purification.
Procedure:
-
Preparation of Ligand-PEG-DSPE Micelles:
-
Dissolve this compound in the reaction buffer to form micelles.
-
If the targeting ligand is an antibody, it may need to be partially reduced to expose free thiol groups. This can be achieved by incubating the antibody with a mild reducing agent like TCEP.
-
Add the thiol-containing targeting ligand to the this compound micelle solution. A typical molar ratio is 1:2 to 1:3 (ligand:this compound).
-
Incubate the mixture for 2-4 hours at room temperature or 4°C overnight with gentle stirring to allow for the conjugation reaction between the maleimide and thiol groups.
-
-
Post-Insertion into Liposomes:
-
Add the prepared ligand-PEG-DSPE micelles to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the Tc of the liposomal lipids (e.g., 60°C for DSPC-based liposomes) for 1-2 hours with gentle stirring. This facilitates the insertion of the ligand-conjugated PEG-lipid into the liposome bilayer.
-
-
Purification: Remove unconjugated ligand and excess ligand-PEG-DSPE micelles by size-exclusion chromatography or dialysis.
Characterization of Targeted Nanoparticles
Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared targeted nanoparticles.
Table 1: Typical Liposome Formulations and Characterization Data
| Formulation ID | Lipid Composition (molar ratio) | Targeting Ligand | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Lipo-HER2 | DSPC:Chol:DSPE-PEG-Mal (55:40:5) | Anti-HER2 Fab' | 110 ± 5 | < 0.2 | -5 to -15 | > 90 (Doxorubicin) | |
| Lipo-EGFR | DPPC:Chol:DSPE-PEG-Mal (55:40:5) | Anti-EGFR mAb | 125 ± 10 | < 0.2 | -10 to -20 | ~85 (Paclitaxel) | |
| Lipo-TfR | HSPC:Chol:DSPE-PEG-Mal (56:38:6) | Transferrin | 100 ± 8 | < 0.15 | -8 to -18 | > 90 (Doxorubicin) | |
| Lipo-MUC1 | DOPC:Chol:DSPE-PEG-Mal (60:35:5) | Anti-MUC1 scFv | 130 ± 12 | < 0.25 | -12 to -22 | ~88 (Gemcitabine) |
Note: The values in this table are representative and can vary depending on the specific experimental conditions.
Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the nanoparticles. The PDI indicates the uniformity of the particle size distribution. Zeta potential measurement provides information about the surface charge of the nanoparticles, which is crucial for their stability and interaction with biological systems.
-
Protocol: Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration. Perform the measurements using a DLS instrument according to the manufacturer's instructions.
Morphology
-
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the nanoparticles.
-
Protocol: Prepare a dilute suspension of the nanoparticles. Place a drop of the suspension on a TEM grid (for TEM) or a stub (for SEM), and allow it to dry. For TEM, negative staining with an agent like uranyl acetate may be required. Image the samples using the respective microscope.
Encapsulation Efficiency and Drug Loading
-
Method: The amount of drug encapsulated within the nanoparticles can be determined by separating the unencapsulated drug from the nanoparticles and quantifying the drug in both fractions. This can be done using techniques like size-exclusion chromatography, dialysis, or centrifugation. The drug concentration is then measured using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
-
Drug Loading (%) = (Amount of encapsulated drug / Total weight of nanoparticles) x 100
-
Ligand Conjugation Efficiency
-
Method: The efficiency of ligand conjugation can be assessed using various techniques. For protein or peptide ligands, methods like the bicinchoninic acid (BCA) assay or micro-BCA assay can be used to quantify the amount of conjugated protein. HPLC can also be employed to separate and quantify the conjugated and unconjugated ligand.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing targeted liposomes using the post-insertion method.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | The Application of Inorganic Nanoparticles in Molecular Targeted Cancer Therapy: EGFR Targeting [frontiersin.org]
Troubleshooting & Optimization
side reactions of maleimide-thiol conjugation and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with maleimide-thiol conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in maleimide-thiol conjugation?
A1: The most prevalent side reactions include:
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, rendering it inactive for conjugation. This reaction is accelerated at pH values above 7.5.[1][2][3]
-
Reaction with Amines: At pH levels above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as the side chain of lysine residues.[1][4]
-
Retro-Michael Addition (Thiol Exchange): The thioether bond formed is reversible and can lead to the exchange of the conjugated molecule with other thiols present in the solution, such as glutathione in a biological environment. This can compromise the stability of antibody-drug conjugates (ADCs).
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can undergo rearrangement to form a stable six-membered thiazine ring.
-
Reaction with Histidine: Maleimides can also react with the imidazole group of histidine residues.
Q2: How can I prevent premature hydrolysis of my maleimide reagent?
A2: To minimize hydrolysis of the maleimide reagent:
-
Storage: Store maleimide-containing reagents in a dry, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Fresh Solutions: Always prepare aqueous solutions of maleimide reagents immediately before use. Do not store maleimide-containing products in aqueous solutions.
-
pH Control: Maintain the pH of the reaction buffer between 6.5 and 7.5.
Q3: My conjugation efficiency is low. What are the possible causes and solutions?
A3: Low conjugation efficiency can be attributed to several factors:
-
Maleimide Hydrolysis: Your maleimide reagent may have been hydrolyzed prior to the reaction. Refer to Q2 for prevention strategies.
-
Inaccessible or Oxidized Thiols: The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which are unreactive with maleimides.
-
Solution: Perform a pre-reduction step using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol and does not need to be removed before conjugation.
-
-
Incorrect pH: The reaction pH may be suboptimal. The ideal range for maleimide-thiol conjugation is 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Suboptimal Stoichiometry: The molar ratio of maleimide to thiol can significantly impact efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion. However, the optimal ratio can vary.
Troubleshooting Guides
Issue 1: Poor Conjugate Stability In Vivo
Symptoms: Loss of payload or transfer of the conjugated molecule to other biomolecules in a biological environment.
Cause: This is often due to a retro-Michael reaction, where the thioether bond is cleaved by endogenous thiols like glutathione.
Solutions:
-
Post-Conjugation Hydrolysis: After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable ring-opened structure that is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C.
-
Use of Stabilizing Maleimides: Employ maleimides with electron-withdrawing N-substituents, which accelerate the rate of this stabilizing ring-opening hydrolysis.
-
Transcyclization: A newer strategy involves an in situ transcyclization reaction that "locks" the thioether bond within a six-membered ring, preventing the retro-Michael reaction.
Issue 2: Heterogeneous Product Mixture
Symptoms: Multiple peaks on analytical chromatography (e.g., HPLC) or a range of molecular weights observed by mass spectrometry.
Causes:
-
Off-target reactions: The maleimide may be reacting with primary amines (lysine) or histidine residues in addition to the target thiols.
-
Thiazine rearrangement: If conjugating to an N-terminal cysteine, a mixture of the desired conjugate and the rearranged thiazine product may be present.
Solutions:
-
Strict pH Control: Maintain the reaction pH between 6.5 and 7.5 to ensure selectivity for thiols.
-
For N-terminal Cysteine Conjugation:
-
Perform the conjugation at a more acidic pH (e.g., 5.0) to keep the N-terminal amine protonated and less nucleophilic.
-
Alternatively, acetylate the N-terminal amine to prevent the rearrangement.
-
Quantitative Data Summary
| Parameter | Value/Range | Significance | Reference(s) |
| Optimal Reaction pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes maleimide hydrolysis and reaction with amines. | |
| Thiol vs. Amine Reactivity | Thiol reaction is ~1,000x faster at pH 7.0 | Highlights the high selectivity of maleimides for thiols under optimal conditions. | |
| Maleimide pKa | ~10.0 | Influences the hydrolysis rate at different pH values. | |
| Optimal Maleimide:Thiol Molar Ratio | Varies (e.g., 2:1 for cRGDfK peptide, 5:1 for a nanobody) | Optimization is crucial for maximizing conjugation efficiency. | |
| Reactivity Loss on Storage (Maleimide-NPs) | ~10% at 4°C for 7 days, ~40% at 20°C for 7 days | Emphasizes the importance of proper storage conditions for maleimide-functionalized molecules. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Dissolve the protein containing the thiol group in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffers, ensuring they do not contain thiols).
-
If disulfide bonds are present, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them. If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to separate the labeled protein from unreacted reagents and byproducts.
-
Protocol 2: Quantification of Free Thiols with Ellman's Reagent
This protocol allows for the determination of the concentration of free sulfhydryl groups in a protein sample before proceeding with conjugation.
-
Prepare Reagents:
-
Reaction Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Ellman's Reagent (DTNB) Solution: Dissolve DTNB in the reaction buffer.
-
Thiol Standard: A solution of a known concentration of a thiol-containing compound (e.g., cysteine) for generating a standard curve.
-
-
Standard Curve Generation:
-
Prepare a series of dilutions of the thiol standard in the reaction buffer.
-
Add the DTNB solution to each standard dilution.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the absorbance of each solution at 412 nm.
-
Plot the absorbance versus the known thiol concentration to create a standard curve.
-
-
Sample Measurement:
-
Add the protein sample to the reaction buffer.
-
Add the DTNB solution.
-
Incubate under the same conditions as the standards.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
-
Visualizations
Caption: Experimental workflow for maleimide-thiol conjugation.
Caption: Side reactions in maleimide-thiol conjugation and their avoidance strategies.
References
Technical Support Center: Purifying MAL-PEG12-DSPE Conjugated Liposomes
Welcome to the technical support center for challenges in purifying MAL-PEG12-DSPE conjugated liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of these complex nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugated liposomes?
A1: The primary challenges revolve around three key areas:
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Removal of Unconjugated Components: Efficiently separating the final conjugated liposomes from unreacted this compound, free ligands (e.g., peptides, antibodies), and other components of the reaction mixture.
-
Maintaining Liposome Integrity: The purification process itself can be harsh, leading to liposome rupture, aggregation, or changes in size distribution. Methods like Tangential Flow Filtration (TFF) require careful optimization to avoid damaging the fragile liposomes.[1]
-
Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, which renders it inactive for conjugation. This can occur during both the liposome preparation and purification steps, leading to a lower yield of the desired conjugated product.[2][3][4]
Q2: Which purification methods are most commonly used for this compound conjugated liposomes?
A2: The two most prevalent methods are:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Liposomes, being large, will elute first, while smaller, unconjugated molecules are retained in the column matrix and elute later.
-
Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and scalable method for concentrating and purifying liposomes. The liposome suspension flows parallel to a semi-permeable membrane, allowing smaller impurities to pass through while retaining the larger liposomes.
Q3: How can I quantify the amount of active maleimide on my liposomes before and after purification?
A3: The activity of maleimide groups can be determined using an indirect Ellman's assay. This involves reacting the maleimide groups with a known excess of a thiol-containing compound (like cysteine). The remaining unreacted thiol is then quantified using Ellman's reagent (DTNB). The amount of maleimide is calculated by subtracting the remaining thiol from the initial amount.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
Symptom: Low yield of the final conjugated liposome product.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Maleimide Hydrolysis | The maleimide group on DSPE-PEG-Maleimide is prone to hydrolysis, especially at higher pH values. It is crucial to maintain a pH between 6.5 and 7.5 during conjugation and purification to minimize this. One study showed that the pre-insertion method for creating maleimide-functionalized liposomes resulted in only 63% active maleimide groups, which dropped to 32% after purification. The post-insertion method was found to be much more effective, retaining 76% of active maleimide groups. |
| Inefficient Thiolation of Ligand | Ensure your ligand (e.g., antibody, peptide) has a sufficient number of reactive sulfhydryl groups available for conjugation. The number of free thiols can be quantified using an Ellman's assay. |
| Steric Hindrance | The PEG spacer is designed to reduce steric hindrance, but for very large ligands, a longer PEG chain might be necessary to ensure the maleimide group is accessible. |
Issue 2: Liposome Aggregation or Size Change During Purification
Symptom: Increase in liposome size or presence of aggregates after purification, as measured by Dynamic Light Scattering (DLS).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Shear Stress in TFF | High transmembrane pressure (TMP) and delta pressure (ΔP) during TFF can disrupt liposomes. It is recommended to use lower TMP and ΔP to maintain liposome integrity. Processing at a lower temperature (e.g., 8–10 °C) can also be beneficial. |
| Inappropriate SEC Column Matrix | Liposomes can sometimes interact with and be retained by the SEC column matrix, leading to loss of material and potential aggregation. Pre-saturating the column with empty liposomes can help to minimize this interaction. Using the smallest possible column size can also reduce liposome retention. |
| Buffer Composition | The ionic strength and pH of the purification buffer can affect liposome stability. Ensure the buffer is optimized for your specific liposome formulation. |
Issue 3: Poor Separation of Unconjugated Components
Symptom: Presence of free ligand or unreacted this compound in the final purified product.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect SEC Column Choice | The pore size of the SEC beads is critical for good separation. The liposomes should be fully excluded while the smaller molecules can enter the pores. Ensure the chosen column has an appropriate molecular weight cutoff for your components. |
| Insufficient Diafiltration in TFF | For TFF, multiple diafiltration cycles may be necessary to completely remove smaller impurities. One study demonstrated that after three diafiltration cycles, only 1% of the non-incorporated drug remained. |
| Sample Overload in SEC | Overloading the SEC column can lead to poor resolution and co-elution of components. Adhere to the manufacturer's recommended sample loading volume, which is typically 1-2% of the total column volume for optimal separation. |
Quantitative Data Summary
Table 1: Impact of TFF Parameters on Liposome Integrity and Recovery
| Parameter | Condition | Effect on Liposomes | Reference |
| Transmembrane Pressure (TMP) | Lower | Helps maintain liposome integrity | |
| Delta Pressure (ΔP) | Lower | Helps maintain liposome integrity | |
| Process Temperature | 8–10 °C | Favorable for maintaining liposome integrity | |
| Diafiltration Method | Direct Diafiltration | Better liposome recovery compared to concentration followed by diafiltration |
Table 2: Maleimide Activity in Different Liposome Preparation Methods
| Preparation Method | Active Maleimide Groups (Initial) | Active Maleimide Groups (Post-Purification) | Reference |
| Pre-insertion | 63% | 32% | |
| Post-insertion | 76% | - (minimal effect reported) |
Experimental Protocols
Protocol 1: Purification of this compound Conjugated Liposomes using Size Exclusion Chromatography (SEC)
-
Column Selection and Preparation:
-
Select an appropriate SEC column (e.g., Sepharose CL-4B, Sephacryl S-1000) with a suitable fractionation range to separate the large liposomes from smaller unconjugated molecules.
-
Equilibrate the column with a filtered and degassed buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To minimize liposome loss, pre-saturate the column by running a sample of empty liposomes through it before loading your conjugated sample.
-
-
Sample Preparation:
-
Centrifuge your crude conjugated liposome sample at a low speed (e.g., 1000 x g for 10 minutes) to remove any large aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Chromatography:
-
Carefully load the prepared sample onto the top of the column.
-
Begin elution with the equilibration buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at a wavelength relevant to your ligand and/or a lipid marker. Liposomes will elute in the void volume.
-
-
Analysis:
-
Analyze the collected fractions containing the liposomes for size distribution (DLS), concentration, and conjugation efficiency.
-
Protocol 2: Purification of this compound Conjugated Liposomes using Tangential Flow Filtration (TFF)
-
System Setup:
-
Select a TFF membrane with an appropriate molecular weight cut-off (MWCO) that will retain the liposomes while allowing smaller impurities to pass through (e.g., 100-300 kDa).
-
Assemble the TFF system according to the manufacturer's instructions and sanitize it.
-
Equilibrate the system with the desired buffer.
-
-
Concentration and Diafiltration:
-
Introduce the crude liposome sample into the feed reservoir.
-
Begin recirculation of the sample at a controlled flow rate and low transmembrane pressure (TMP) to avoid damaging the liposomes.
-
Concentrate the liposome suspension to a desired volume.
-
Perform diafiltration by adding fresh buffer to the feed reservoir at the same rate as the permeate is being removed. This washes away the smaller, unconjugated molecules. Multiple diafiltration volumes (typically 5-10) are recommended for high purity.
-
-
Product Recovery:
-
Once the diafiltration is complete, recover the concentrated and purified liposome sample from the system.
-
-
Analysis:
-
Characterize the purified liposomes for size, zeta potential, and concentration of both lipid and conjugated ligand.
-
Visualizations
References
effect of temperature on MAL-PEG12-DSPE conjugation kinetics
This guide provides detailed information, troubleshooting advice, and standardized protocols for researchers using MAL-PEG12-DSPE in conjugation experiments. The focus is on the critical effect of temperature on reaction kinetics and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound conjugation?
A1: The optimal temperature is a balance between reaction rate and the stability of the reactants. Reactions are typically performed at room temperature (20-25°C) or 4°C.[1] Room temperature offers faster kinetics, while 4°C is recommended for temperature-sensitive biomolecules, like certain proteins, to minimize degradation.[1] Higher temperatures, such as 37°C, can further accelerate the reaction but increase the risk of maleimide hydrolysis and may not be suitable for all molecules.[1]
Q2: How does temperature directly affect the rate of the conjugation reaction?
A2: The maleimide-thiol conjugation reaction is temperature-dependent; lower temperatures decrease the reaction rate, while higher temperatures increase it. For instance, a reaction that reaches completion in 30 minutes at 37°C may require 2 hours at room temperature or overnight incubation at 4°C to achieve a similar yield.[1][2] Therefore, when adjusting the temperature, the incubation time must also be modified accordingly.
Q3: My conjugation efficiency is low. Could temperature be the cause?
A3: Yes, both suboptimal temperature and incorrect incubation time can lead to low efficiency. Storing the this compound reagent at improper temperatures can also cause degradation. Storage at 20°C can lead to a significant loss of reactivity (~40%), whereas storage at 4°C results in a much smaller decrease (~10%) over a week. For optimal stability, the reagent should be stored at -20°C. Additionally, high reaction temperatures can accelerate the hydrolysis of the maleimide group, rendering it inactive for conjugation.
Q4: What is maleimide hydrolysis, and how does temperature influence it?
A4: Maleimide hydrolysis is a competing side-reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid. This reaction is highly dependent on both pH and temperature. The rate of hydrolysis increases significantly with higher pH (above 7.5) and higher temperatures. For example, at pH 7.4, the rate of hydrolysis is approximately five times higher at 37°C compared to 20°C. To minimize hydrolysis, it is crucial to perform the conjugation within the optimal pH range of 6.5-7.5 and use the lowest feasible temperature for your specific reactants.
Q5: How should I store my this compound reagent to maintain its reactivity?
A5: this compound is moisture-sensitive and should be stored as a solid at -20°C under dessicated conditions. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. If you need to prepare a stock solution, use a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C. Aqueous solutions of maleimide reagents are not recommended for storage as they are prone to hydrolysis.
Q6: I need to conjugate a temperature-sensitive protein. What conditions should I use?
A6: For temperature-sensitive proteins, it is highly recommended to perform the conjugation at 4°C. This will slow down the reaction, so an extended incubation time (e.g., 8-16 hours or overnight) is necessary to achieve sufficient conjugation. Always ensure the buffer is maintained at the optimal pH of 6.5-7.5 and is properly degassed to prevent thiol oxidation.
Q7: Besides temperature, what other factors are critical for successful conjugation?
A7: Several factors are crucial:
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pH: The reaction should be performed in a buffer with a pH between 6.5 and 7.5 for optimal rate and selectivity.
-
Thiol-Free Buffers: Buffers must not contain competing thiol compounds like DTT or β-mercaptoethanol.
-
Molar Ratio: A molar excess of the this compound reagent (typically 10-20 fold) is often used to drive the reaction to completion, though this may need optimization.
-
Reduced Thiols: Ensure the cysteine residues on your protein or peptide are in their reduced (free thiol) form. If disulfide bonds are present, they must be reduced prior to conjugation, preferably with a non-thiol reducing agent like TCEP.
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Conjugation Kinetics
| Temperature | Typical Reaction Time | Advantages | Disadvantages & Considerations |
| 4°C | 8 - 16 hours (Overnight) | Minimizes degradation of sensitive biomolecules. Reduces the rate of maleimide hydrolysis. | Very slow reaction rate requires long incubation times. |
| 20-25°C (Room Temp) | 30 minutes - 2 hours | Faster reaction kinetics. A good balance for many common applications. | May not be suitable for highly sensitive proteins. Moderate rate of hydrolysis. |
| 37°C | ~30 minutes | Can significantly accelerate the reaction. | Increased risk of biomolecule degradation. Significantly higher rate of maleimide hydrolysis. |
Table 2: Key Parameters for Successful Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below pH 6.5, the reaction is slow. Above pH 7.5, hydrolysis and reaction with amines increase. |
| Buffer | Phosphate (PBS), HEPES, Tris (10-100 mM) | Must be free of thiol-containing compounds. Degas buffer to remove oxygen and prevent thiol oxidation. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Excess maleimide drives the reaction. The optimal ratio is system-dependent and may be lower (e.g., 2:1 or 5:1) for smaller molecules. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Reduces disulfide bonds effectively and does not contain thiols, so it does not need to be removed before adding the maleimide reagent. |
Visual Guides and Workflows
Experimental and logical diagrams
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Desired reaction pathway and potential side reactions.
Caption: Troubleshooting logic for low conjugation yield.
Detailed Experimental Protocols
Protocol 1: General Conjugation at Room Temperature
This protocol is suitable for robust biomolecules where rapid conjugation is desired.
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Prepare Thiol-Containing Molecule: Dissolve your protein or peptide in a thiol-free conjugation buffer (e.g., PBS, 100 mM phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL. If disulfide bonds are present, add TCEP to a final concentration of 1-5 mM and incubate at 37°C for 60-90 minutes. Remove excess TCEP using a desalting column if necessary.
-
Prepare this compound: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Add the lipid solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C), protected from light.
-
Purification: Remove unreacted this compound and other small molecules using a suitable method like size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Conjugation of Temperature-Sensitive Molecules at 4°C
This protocol is optimized to preserve the integrity of delicate biomolecules.
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Prepare Thiol-Containing Molecule: Follow Step 1 from the general protocol. After preparing the protein solution, chill it on ice.
-
Prepare this compound: Prepare the this compound stock solution as described in the general protocol.
-
Conjugation Reaction: While keeping the protein solution on ice, add the calculated volume of this compound stock solution.
-
Incubation: Incubate the reaction mixture overnight (8-16 hours) at 4°C with gentle mixing, protected from light.
-
Purification: Purify the final conjugate using an appropriate method such as SEC or dialysis, performing steps at 4°C where possible to maintain protein stability.
Protocol 3: Monitoring the Reaction with RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to track the progress of the conjugation.
-
Materials: An HPLC system with a C18 column, UV detector, and appropriate solvents (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).
-
Procedure: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h), withdraw a small aliquot of the reaction mixture. If necessary, quench the reaction in the aliquot with an excess of a free thiol like 2-mercaptoethanol.
-
Analysis: Inject the sample onto the C18 column. Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Interpretation: Monitor the elution profile at a relevant wavelength (e.g., 280 nm for proteins). The unconjugated protein, unreacted this compound, and the final conjugate will have distinct retention times, allowing for the quantification of each species and determination of reaction completion.
References
Technical Support Center: Quenching Unreacted Maleimide Groups after MAL-PEG12-DSPE Conjugation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on quenching unreacted maleimide groups following a MAL-PEG12-DSPE conjugation reaction. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups?
After conjugating your thiol-containing molecule (e.g., a peptide, antibody, or drug) to this compound, any remaining unreacted maleimide groups on the PEG-lipid are highly reactive. If not quenched, these maleimides can react non-specifically with other thiol-containing molecules in your formulation or in a biological environment, such as proteins or glutathione.[1][2] This can lead to undesirable side products, reduced purity, and potential off-target effects in your application. Quenching terminates the reaction, ensuring the stability and specificity of your final conjugate.[3]
Q2: What are the most common quenching agents for maleimide reactions?
Small molecule thiols are typically used to quench unreacted maleimides. The most common quenching agents include:
-
L-cysteine: A naturally occurring amino acid that is effective and biocompatible.[3][4]
-
N-acetylcysteine (NAC): A derivative of cysteine that is also highly effective.
-
β-mercaptoethanol (BME): A potent reducing agent and quenching agent.
-
Dithiothreitol (DTT): While a strong reducing agent, it can also be used for quenching, but excess DTT must be removed if it was used for prior disulfide bond reduction.
Q3: How do I choose the right quenching agent for my experiment?
The choice of quenching agent depends on your specific application and downstream processing.
-
For in vivo or cell-based applications, biocompatible options like L-cysteine or N-acetylcysteine are preferred.
-
β-mercaptoethanol is a good choice for general laboratory applications where biocompatibility is not a primary concern.
-
Consider the potential for the quenching agent to interfere with subsequent purification steps or assays.
Q4: What are the optimal reaction conditions for quenching?
The quenching reaction is typically rapid. General conditions are as follows:
-
pH: Maintain a pH between 6.5 and 7.5 for the reaction.
-
Temperature: The reaction can be performed at room temperature or 4°C.
-
Time: An incubation time of 15 to 60 minutes is usually sufficient.
-
Molar Excess: A 10 to 50-fold molar excess of the quenching agent relative to the initial amount of maleimide is recommended to ensure complete quenching.
Q5: Can the quenching agent affect the stability of my final conjugate?
The thioether bond formed between the maleimide and the thiol of your molecule of interest is generally stable. However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis, especially at higher pH. This ring-opening hydrolysis can actually increase the long-term stability of the conjugate by preventing retro-Michael reactions (thiol exchange). The choice of quenching agent does not typically have a direct impact on the stability of the already formed conjugate bond.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency Before Quenching | Suboptimal pH: The pH of the conjugation reaction was outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is maintained within the pH range of 6.5-7.5 to favor the reaction with thiols over amines. |
| Oxidation of Thiols: Free thiol groups on your molecule of interest may have oxidized to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP before conjugation. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent. | |
| Hydrolysis of Maleimide: The maleimide group on the this compound is susceptible to hydrolysis, especially in aqueous solutions and at higher pH. | Prepare aqueous solutions of maleimide-containing reagents immediately before use. Store stock solutions in a dry, biocompatible organic solvent like DMSO or DMF. | |
| Incomplete Quenching | Insufficient Molar Excess of Quenching Agent: The amount of quenching agent was not enough to react with all unreacted maleimides. | Increase the molar excess of the quenching agent to 10-50 fold over the initial maleimide concentration. |
| Inadequate Reaction Time: The incubation time for quenching was too short. | Increase the quenching reaction time to at least 30-60 minutes at room temperature. | |
| Side Reactions | Reaction with Primary Amines: At pH values above 7.5, maleimides can start to react with primary amines (e.g., lysine residues). | Strictly maintain the pH of the reaction buffer between 6.5 and 7.5. |
| Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur at physiological or higher pH. | If possible, perform the conjugation at a more acidic pH (e.g., pH 6.0-6.5) to minimize this side reaction. |
Experimental Protocols
Protocol 1: Quenching with L-cysteine
This protocol describes the quenching of unreacted maleimide groups using L-cysteine.
-
Prepare L-cysteine Stock Solution: Prepare a fresh 100 mM stock solution of L-cysteine in a suitable buffer (e.g., PBS, pH 7.2).
-
Calculate Required Volume: Determine the initial moles of this compound used in your conjugation reaction. Calculate the volume of L-cysteine stock solution needed to achieve a 20-fold molar excess.
-
Add Quenching Agent: Add the calculated volume of L-cysteine stock solution to your conjugation reaction mixture.
-
Incubate: Gently mix the reaction and incubate for 30 minutes at room temperature.
-
Purification: Proceed with the purification of your final conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove the excess quenching agent and other small molecules.
Protocol 2: Quenching with β-mercaptoethanol (BME)
This protocol outlines the procedure for quenching with β-mercaptoethanol.
-
Prepare BME Stock Solution: Prepare a 1 M stock solution of β-mercaptoethanol in a suitable buffer.
-
Calculate Required Volume: Based on the initial moles of this compound, calculate the volume of BME stock solution required for a 50-fold molar excess.
-
Add Quenching Agent: Add the calculated volume of BME to the reaction mixture.
-
Incubate: Gently mix and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate to remove excess BME and other reaction components.
Quantitative Data Summary
| Parameter | L-cysteine | N-acetylcysteine | β-mercaptoethanol |
| Typical Molar Excess | 10-20 fold | 10 mM final concentration | 10-50 fold |
| Reaction Time | 30-60 minutes | 15 minutes | 15-30 minutes |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature | Room Temperature |
| Optimal pH | 6.5 - 7.5 | 6.5 - 7.5 | 6.5 - 7.5 |
Visualizations
Caption: Experimental workflow for this compound conjugation and subsequent quenching.
Caption: Chemical reaction diagram for quenching an unreacted maleimide group.
References
impact of buffer composition on MAL-PEG12-DSPE reaction efficiency
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Maleimide-PEG12-DSPE (MAL-PEG12-DSPE) in bioconjugation reactions. It is intended for researchers, scientists, and drug development professionals to help optimize reaction efficiency and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH range for the reaction between a maleimide group (on this compound) and a thiol group (e.g., on a cysteine residue) is between 6.5 and 7.5.[1][2][3][4][5] Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Below pH 6.5: The reaction rate slows down considerably because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive. Additionally, side reactions with primary amines, such as those on lysine residues, become more common, reducing the selectivity of the conjugation.
Q2: Which buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used for maleimide-thiol conjugations, provided they are maintained within the recommended pH range of 6.5-7.5. It is critical to ensure the buffer is free of any extraneous thiol-containing compounds, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the target molecule for reaction with the maleimide.
Q3: What role does EDTA play in the reaction buffer?
Including a chelating agent like EDTA (typically at a concentration of 1-5 mM) in the reaction buffer is recommended. EDTA sequesters divalent metal ions that can catalyze the oxidation of thiol groups to disulfide bonds. Since disulfide bonds are unreactive with maleimides, preventing their formation is crucial for efficient conjugation.
Q4: How can I prevent hydrolysis of the this compound?
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5. To minimize this, always prepare aqueous solutions of this compound immediately before use. For storage, it is best to keep the reagent as a dry powder or dissolved in an anhydrous organic solvent like DMSO or DMF. If temporary aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short durations. Long-term storage of maleimide-functionalized molecules at 20°C can lead to a significant loss of reactivity (~40% after 7 days).
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability and reaction conditions. Follow this guide to troubleshoot the problem.
Verify Reagent Stability and Activity
-
Maleimide Hydrolysis: The maleimide group on your DSPE-PEG may have been hydrolyzed. This is more likely if the reagent was stored improperly in an aqueous buffer or exposed to high pH. It is recommended to use freshly prepared maleimide solutions for each experiment.
-
Thiol Oxidation: The thiol groups on your target molecule (e.g., protein, peptide) may have oxidized to form disulfide bonds, which are unreactive.
-
Solution: Degas buffers to remove dissolved oxygen.
-
Solution: Add 1-5 mM EDTA to the reaction buffer to chelate metal ions that promote oxidation.
-
Solution: If disulfide bonds are present, they must be reduced prior to conjugation using a reducing agent like TCEP or DTT. TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it is crucial to remove it completely (e.g., via a desalting column) before starting the conjugation, as it will compete for the maleimide.
-
Optimize Reaction Conditions
The buffer composition and stoichiometry of the reactants are critical for a successful reaction.
-
Suboptimal pH: The reaction pH must be strictly controlled.
-
Solution: Ensure your buffer is within the optimal 6.5-7.5 range. Reactions performed below pH 6.5 will be very slow, while those above pH 7.5 will favor side reactions and maleimide hydrolysis.
-
-
Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule can significantly influence the outcome.
-
Solution: An excess of the maleimide reagent is typically used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins. However, for larger molecules or nanoparticle conjugations where steric hindrance may be a factor, the optimal ratio may be lower and should be determined empirically. For instance, one study found a 2:1 maleimide-to-thiol ratio to be optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.
-
Data Summary Tables
Table 1: Impact of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
|---|---|---|---|
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: General Recommendations for Molar Ratios
| Application | Recommended Maleimide:Thiol Molar Ratio | Reference(s) |
|---|---|---|
| Protein/Antibody Labeling | 10:1 to 20:1 | |
| Small Peptides | 2:1 (Optimize experimentally) |
| Large Proteins (e.g., Nanobodies) | 5:1 (Optimize experimentally) | |
Experimental Protocols
General Protocol for this compound Conjugation
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular system.
1. Preparation of Thiol-Containing Molecule (e.g., Protein) a. Dissolve your protein or peptide in a degassed reaction buffer (e.g., PBS, HEPES) at a pH between 7.0 and 7.5. The buffer should contain 1-5 mM EDTA. b. (Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds, add TCEP to a final concentration of 10-100 times molar excess. Incubate at room temperature for 30-60 minutes. If using DTT, it must be removed via a desalting column after reduction.
2. Preparation of this compound Solution a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. b. Prepare a stock solution (e.g., 10 mM).
3. Conjugation Reaction a. Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., starting with a 10-20 fold excess). b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle stirring or mixing is recommended.
4. Quenching and Purification a. (Optional) Quenching: To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to quench any unreacted maleimide. b. Purification: Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography, dialysis, or a desalting column.
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
References
avoiding oxidation of thiols before conjugation with MAL-PEG12-DSPE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when conjugating thiol-containing molecules with MAL-PEG12-DSPE. Our goal is to help you minimize thiol oxidation and achieve high conjugation efficiency in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low conjugation efficiency between my thiol-containing molecule and this compound?
Low conjugation efficiency is often due to the oxidation of free thiol (-SH) groups on your molecule of interest.[1][2] Thiols can readily oxidize to form disulfide bonds (-S-S-), which are unreactive with the maleimide group of this compound.[1][2] This oxidation is often catalyzed by the presence of dissolved oxygen and trace metal ions in the reaction buffer.[1]
Q2: How can I prevent the oxidation of my thiols before conjugation?
To prevent thiol oxidation, it is crucial to work in an oxygen-minimized environment and to use appropriate reagents. Key strategies include:
-
Degassing Buffers: Remove dissolved oxygen from all buffers by sparging with an inert gas like argon or nitrogen, or by using a vacuum.
-
Using Chelating Agents: Add a chelating agent such as EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze thiol oxidation.
-
Working at Optimal pH: While the conjugation reaction is optimal at pH 6.5-7.5, storing your thiol-containing molecule at a slightly acidic pH (below 6.5) can help minimize oxidation before the reaction.
Q3: What is the optimal pH for the thiol-maleimide conjugation reaction?
The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5. Within this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions such as the hydrolysis of the maleimide group, which becomes more significant at pH values above 7.5. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q4: My protein/peptide has disulfide bonds. What should I do before conjugation?
If your molecule of interest contains disulfide bonds, you must first reduce them to generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly recommended reducing agent because it is effective over a wide pH range and, being a non-thiol-containing reagent, it typically does not need to be removed before the addition of the maleimide. Dithiothreitol (DTT) is another effective reducing agent, but as it contains thiol groups, it must be completely removed after reduction to prevent it from competing with your target molecule for reaction with the maleimide.
Q5: How stable is the this compound in solution?
The maleimide group of this compound is susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. It is highly recommended to prepare aqueous solutions of this compound immediately before use. For storage, it is best to keep it as a dry powder at -20°C. If a stock solution is necessary, it should be prepared in a dry, water-miscible solvent like anhydrous DMSO or DMF and stored at -20°C for short periods.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in thiol-maleimide conjugations. This guide will help you systematically troubleshoot and resolve the problem.
// Connections from Start start -> check_thiol;
// Thiol Availability Troubleshooting check_thiol -> thiol_oxidized [label="Issue Found?"]; thiol_oxidized [label="Thiol Oxidation Suspected\n(Use Ellman's Reagent to quantify free thiols)", shape=rectangle, style=filled, fillcolor="#FFFFFF"]; thiol_oxidized -> reduce_disulfides [label="Action"]; reduce_disulfides [label="Reduce Disulfide Bonds (TCEP/DTT)\nPrevent Re-oxidation (Degas buffers, add EDTA)", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_disulfides -> check_thiol [label="Re-evaluate"]; check_thiol -> check_maleimide [label="No Issue"];
// Maleimide Reactivity Troubleshooting check_maleimide -> maleimide_hydrolyzed [label="Issue Found?"]; maleimide_hydrolyzed [label="Maleimide Hydrolysis Suspected", shape=rectangle, style=filled, fillcolor="#FFFFFF"]; maleimide_hydrolyzed -> fresh_maleimide [label="Action"]; fresh_maleimide [label="Use Freshly Prepared this compound Solution\nStore stock in anhydrous solvent at -20°C", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fresh_maleimide -> check_maleimide [label="Re-evaluate"]; check_maleimide -> check_conditions [label="No Issue"];
// Reaction Conditions Troubleshooting check_conditions -> wrong_ph [label="Issue Found?"]; wrong_ph [label="Incorrect pH or Stoichiometry", shape=rectangle, style=filled, fillcolor="#FFFFFF"]; wrong_ph -> optimize_conditions [label="Action"]; optimize_conditions [label="Adjust pH to 6.5-7.5\nOptimize Maleimide:Thiol Molar Ratio", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions -> check_conditions [label="Re-evaluate"]; check_conditions -> check_purification [label="No Issue"];
// Purification Troubleshooting check_purification -> loss_during_purification [label="Issue Found?"]; loss_during_purification [label="Loss of Conjugate During Purification", shape=rectangle, style=filled, fillcolor="#FFFFFF"]; loss_during_purification -> optimize_purification [label="Action"]; optimize_purification [label="Optimize Purification Method (e.g., SEC, Dialysis)\nEnsure appropriate MWCO", shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_purification -> check_purification [label="Re-evaluate"]; check_purification -> solution_found [label="No Issue"]; } end_dot Caption: Troubleshooting workflow for low thiol-maleimide conjugation yield.
| Problem | Potential Cause | Recommended Action |
| Low or no conjugation | Thiol Oxidation: Free thiols have formed disulfide bonds. | Quantify free thiols using Ellman's reagent. If necessary, reduce disulfide bonds with TCEP or DTT. Prevent re-oxidation by using degassed buffers with EDTA. |
| Maleimide Hydrolysis: The maleimide group on the this compound has been hydrolyzed and is no longer reactive. | Prepare fresh aqueous solutions of this compound right before use. If using a stock solution in an organic solvent, ensure the solvent is anhydrous. | |
| Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | Ensure the reaction buffer is within the pH 6.5-7.5 range. | |
| Competing Thiols: If DTT was used for reduction, residual DTT is competing for the maleimide. | If using DTT, ensure its complete removal via desalting column or dialysis before adding the maleimide reagent. | |
| Incomplete Reaction | Suboptimal Molar Ratio: The ratio of this compound to the thiol is not optimized. | Optimize the molar ratio. A 10-20 fold molar excess of maleimide is a common starting point for proteins, but this may need to be adjusted based on the specific molecules. |
| Steric Hindrance: Large molecules may have difficulty reacting due to their size. | Consider using a MAL-PEG-DSPE with a longer PEG spacer to reduce steric hindrance. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Perform a time-course experiment to determine the optimal reaction time, which can range from minutes for small molecules to several hours for larger proteins. | |
| Loss of Product | Purification Issues: The conjugate is being lost during purification steps. | Choose a purification method appropriate for the size and properties of your conjugate (e.g., size-exclusion chromatography, dialysis with appropriate MWCO). |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds and Prevention of Thiol Oxidation
This protocol describes the reduction of disulfide bonds in a protein or peptide using TCEP, a non-thiol reducing agent.
Materials:
-
Thiol-containing protein/peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2. (Degas thoroughly before use)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare the Reaction Buffer and thoroughly degas by sparging with an inert gas for at least 30 minutes.
-
Dissolve your protein/peptide in the degassed Reaction Buffer to the desired concentration.
-
Prepare a stock solution of TCEP in degassed water.
-
Add TCEP to the protein/peptide solution to achieve a 10- to 100-fold molar excess.
-
Flush the headspace of the reaction vial with inert gas, seal, and incubate at room temperature for 30-60 minutes.
-
The reduced protein/peptide solution is now ready for immediate use in the conjugation reaction. As TCEP is a non-thiol reducing agent, its removal is often not necessary before adding the maleimide reagent.
Protocol 2: Thiol-Maleimide Conjugation with this compound
This protocol outlines the conjugation of a reduced thiol-containing molecule to this compound.
Materials:
-
Reduced thiol-containing molecule (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed Reaction Buffer (as in Protocol 1)
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Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the reduced thiol-containing molecule solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess of maleimide is a common starting point).
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light. Gentle mixing during incubation can be beneficial.
-
(Optional) To quench the reaction and consume any excess maleimide, add a small molecule thiol like L-cysteine to the reaction mixture and incubate for an additional 30 minutes.
-
Proceed with the purification of the conjugate using a suitable method such as size-exclusion chromatography or dialysis to remove unreacted reagents.
Protocol 3: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the quantification of free sulfhydryl groups in a sample.
Materials:
-
Ellman's Reagent (DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Thiol-containing sample
-
Cysteine or another thiol standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the Reaction Buffer.
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer to generate a standard curve.
-
Add a small volume of the DTNB stock solution to your sample and to each standard.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
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Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Key Reaction Parameters and Reagent Properties
The following tables summarize important quantitative data for optimizing your conjugation reaction.
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | Ensures efficient labeling; should be optimized for each specific application. |
| Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for sensitive molecules. |
| Reaction Time | 2 hours to overnight | Dependent on reactants and temperature; should be optimized. |
| Chelating Agent (EDTA) | 1 - 5 mM | Sequesters metal ions that catalyze thiol oxidation. |
Table 2: Comparison of Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Optimal pH | Key Advantages | Key Disadvantages |
| TCEP | 1.5 - 8.5 | Odorless, stable, non-thiol (no removal needed before maleimide addition). | More expensive than DTT. |
| DTT | > 7.0 | Strong reducing agent, less expensive. | Contains thiols (must be removed before maleimide addition), less stable, has a strong odor. |
Signaling Pathways and Reaction Mechanisms
References
Technical Support Center: Optimizing MAL-PEG12-DSPE Density on Liposome Surfaces
Welcome to the technical support center for optimizing the surface density of Maleimide-PEG12-DSPE on liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and enhance the efficiency of your liposome conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of MAL-PEG12-DSPE to include in my liposome formulation?
A1: The optimal density of this compound can vary depending on the specific application and the molecule being conjugated. However, a common starting point is to maintain a total PEG-DSPE concentration of around 8 mol%. For efficient conjugation, a 1:1 ratio of MAL-PEG-DSPE to a non-reactive PEG-DSPE (e.g., mPEG-DSPE) is often effective. For instance, a formulation with 4% MAL-PEG-DSPE and 4% PEG-DSPE has been shown to yield high conjugation efficiency.[1] It is recommended to empirically test different ratios to find the optimal density for your specific ligand and application.
Q2: What are the "mushroom" and "brush" regimes of PEG on the liposome surface, and how do they affect my experiment?
A2: The "mushroom" and "brush" regimes describe the conformation of PEG chains on the liposome surface, which is dependent on the PEG-DSPE concentration.
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Mushroom Regime (up to 4 mol% PEG-DSPE): At lower densities, the PEG chains are more spread out and adopt a mushroom-like conformation. In this state, the PEG moiety has less impact on the lipid bilayer's packing.[2][3]
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Brush Regime (above 4 mol% PEG-DSPE): At higher densities, the PEG chains are more crowded and extend outwards, forming a brush-like layer. This can influence liposome size and stability.[2][3]
The transition between these regimes can affect the accessibility of the maleimide group for conjugation and the overall biological performance of the liposomes. The highest biological stability for large unilamellar vesicles (LUVs) has been observed at approximately 7+/-2 mol% PEG-DSPE.
Q3: How can I prevent the hydrolysis of the maleimide group on my this compound?
A3: The maleimide group is susceptible to hydrolysis, especially at alkaline pH. To minimize hydrolysis:
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Control the pH: Maintain a pH between 6.5 and 7.4 during liposome preparation and conjugation reactions.
-
Use the "post-insertion" method: Prepare the liposomes first and then incubate them with micelles containing the this compound. This reduces the exposure of the maleimide group to aqueous environments during the entire liposome formation process.
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Work efficiently: Use the maleimide-functionalized liposomes for conjugation as soon as possible after preparation.
Q4: My protein/peptide is not conjugating efficiently to the liposomes. What are the possible reasons?
A4: Several factors can lead to low conjugation efficiency:
-
Maleimide Hydrolysis: As mentioned above, the maleimide group may have hydrolyzed.
-
Inactive Sulfhydryl Groups: The thiol (-SH) groups on your protein or peptide may have formed disulfide bonds. Ensure proper reduction of disulfide bonds using a reducing agent like TCEP.
-
Incorrect Molar Ratios: The molar ratio of the ligand to the available maleimide groups may be too low.
-
Steric Hindrance: The PEG density might be too high, causing steric hindrance and preventing the ligand from accessing the maleimide group.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of this compound density on liposomes.
// Nodes Start [label="Start:\nLow Conjugation Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMaleimide [label="Check Maleimide Activity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckLigand [label="Check Ligand Thiol Groups", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeRatio [label="Optimize Molar Ratios", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReaction [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; PostInsertion [label="Action: Use Post-Insertion Method", fillcolor="#34A853", fontcolor="#FFFFFF"]; ControlpH [label="Action: Control pH (6.5-7.4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReduceLigand [label="Action: Optimize Reducing Agent (TCEP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseLigand [label="Action: Increase Ligand Concentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdjustPEG [label="Action: Adjust MAL-PEG/PEG Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeTimeTemp [label="Action: Optimize Incubation Time/Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Success:\nImproved Conjugation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckMaleimide [label="Is maleimide active?"]; CheckMaleimide -> CheckLigand [label="Yes"]; CheckMaleimide -> PostInsertion [label="No/Unsure"]; PostInsertion -> ControlpH; ControlpH -> CheckMaleimide [style=dashed]; CheckLigand -> OptimizeRatio [label="Yes, thiols are free"]; CheckLigand -> ReduceLigand [label="No/Unsure"]; ReduceLigand -> CheckLigand [style=dashed]; OptimizeRatio -> CheckReaction [label="Ratios seem correct"]; OptimizeRatio -> IncreaseLigand [label="Low ligand:maleimide ratio"]; IncreaseLigand -> OptimizeRatio [style=dashed]; OptimizeRatio -> AdjustPEG [label="High PEG density"]; AdjustPEG -> OptimizeRatio [style=dashed]; CheckReaction -> OptimizeTimeTemp [label="Conditions are standard"]; OptimizeTimeTemp -> Success; CheckReaction -> Success [label="Adjusted conditions"];
}
Caption: Troubleshooting workflow for low conjugation efficiency.| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation of the ligand to the liposomes. | Hydrolysis of the maleimide group. | Prepare liposomes using the post-insertion method to minimize exposure of the maleimide to aqueous conditions. Ensure the pH of all buffers is maintained between 6.5 and 7.4. |
| Oxidation of sulfhydryl groups on the ligand. | Pre-treat the ligand with a reducing agent like TCEP to ensure free thiol groups are available for reaction. Optimize the concentration and incubation time of the reducing agent. | |
| Insufficient amount of ligand. | Increase the molar ratio of the ligand to this compound. | |
| Steric hindrance from high PEG density. | Decrease the total PEG-DSPE concentration or adjust the ratio of MAL-PEG-DSPE to non-reactive PEG-DSPE. | |
| Formation of unexpected high molecular weight bands on SDS-PAGE. | Dimerization of the ligand. | Optimize the reduction conditions (e.g., lower TCEP concentration, shorter incubation time) to avoid cleavage of internal disulfide bonds within the ligand. |
| Ligand reacting with more than one MAL-PEG-DSPE. | Decrease the percentage of MAL-PEG-DSPE in the liposome formulation. | |
| Liposomes are aggregating after conjugation. | Changes in surface charge or hydrophobicity. | After conjugation, quench any unreacted maleimide groups with a small molecule thiol like cysteine to prevent non-specific reactions. |
| Instability of the liposome formulation. | Ensure the lipid composition, including cholesterol content, is optimized for stability. |
Experimental Protocols
Protocol 1: Liposome Formulation with this compound (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.
// Nodes Start [label="Start: Lipid Mixture Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="1. Dissolve lipids in organic solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporate [label="2. Evaporate solvent to form a thin film", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrate [label="3. Hydrate the lipid film with aqueous buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Extrude [label="4. Extrude to form unilamellar vesicles", fillcolor="#F1F3F4", fontcolor="#202124"]; Conjugate [label="5. Proceed to ligand conjugation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Hydrate; Hydrate -> Extrude; Extrude -> Conjugate; }
Caption: Workflow for liposome formulation.Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
mPEG-DSPE (optional, for density control)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., HEPES, PBS, pH 6.5-7.4)
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids in the appropriate molar ratios. A typical formulation might be DPPC:Cholesterol:mPEG-DSPE:MAL-PEG-DSPE at a molar ratio of 77:15:4:4.
-
Solvent Evaporation: Dissolve the lipid mixture in an organic solvent. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid.
-
Extrusion: To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization: Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Ligand Conjugation to this compound Liposomes
This protocol outlines the conjugation of a thiol-containing ligand (e.g., a cysteine-containing peptide or a thiolated antibody) to the surface of maleimide-functionalized liposomes.
// Nodes Start [label="Start: Thiolated Ligand Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce [label="1. Reduce disulfide bonds of the ligand (if necessary)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="2. Mix liposomes and ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="3. Incubate to allow conjugation", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="4. Quench unreacted maleimide groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="5. Purify the conjugated liposomes", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reduce; Reduce -> Mix; Mix -> Incubate; Incubate -> Quench; Quench -> Purify; }
Caption: Workflow for ligand conjugation.Materials:
-
This compound functionalized liposomes
-
Thiol-containing ligand
-
Reducing agent (e.g., TCEP), if necessary
-
Reaction buffer (pH 6.5-7.4)
-
Quenching agent (e.g., L-cysteine)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Ligand Preparation: If your ligand contains disulfide bonds, pre-treat it with a reducing agent like TCEP. Optimal conditions should be determined empirically, but a starting point could be a short incubation (e.g., 15 minutes on ice) to minimize cleavage of internal disulfide bonds.
-
Conjugation Reaction: Mix the maleimide-functionalized liposomes with the thiolated ligand in the reaction buffer. The molar ratio of ligand to this compound should be optimized; a slight excess of the ligand is often used.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 2 hours to overnight) at a specific temperature (e.g., room temperature or 4°C) with gentle mixing.
-
Quenching: Add a quenching agent, such as L-cysteine, in excess to react with any remaining maleimide groups. This prevents non-specific reactions and aggregation. An incubation of 1-2 hours at room temperature is typically sufficient.
-
Purification: Remove the unconjugated ligand and quenching agent from the conjugated liposomes using a suitable method like size exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugation efficiency using techniques such as SDS-PAGE to visualize the shift in molecular weight of the conjugated ligand.
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference |
| Total PEG-DSPE Molarity | 4 - 8 mol% | Optimal range for balancing stability and conjugation efficiency. | |
| MAL-PEG-DSPE Molarity | 1 - 4 mol% | Effective range for ligand conjugation. A 1:1 ratio with mPEG-DSPE is a good starting point. | |
| Ligand:MAL-PEG-DSPE Molar Ratio | 1:12 to 1:500 | This wide range has been explored for nanobody conjugation, with higher densities achieved at lower ratios. | |
| Reaction pH | 6.5 - 7.4 | Critical for preventing maleimide hydrolysis and ensuring specific thiol-maleimide reaction. | |
| Quenching Agent Concentration | 100x molar excess to MAL-PEG-DSPE | To ensure all unreacted maleimide groups are blocked. |
This technical support center provides a foundational guide for optimizing the density of this compound on liposome surfaces. For specific applications, further empirical optimization will be necessary. Always refer to the primary literature for detailed experimental conditions and context.
References
troubleshooting guide for post-insertion of MAL-PEG12-DSPE
Welcome to the technical support center for MAL-PEG12-DSPE post-insertion. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the post-insertion of this compound into liposomes and nanoparticles.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my conjugation efficiency low?
Answer:
Low conjugation efficiency between your sulfhydryl-containing ligand (e.g., antibody, peptide) and the maleimide group of this compound is a common issue. Several factors can contribute to this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis of the Maleimide Group | The maleimide group is susceptible to hydrolysis, especially at alkaline pH (pH > 7.5), rendering it inactive for conjugation.[1][2][3] Maintain a pH between 6.5 and 7.5 throughout the conjugation reaction.[2] Prepare solutions fresh and use them promptly. |
| Oxidation of Sulfhydryl Groups | Free sulfhydryl groups on your ligand can oxidize to form disulfide bonds, which are unreactive with maleimide.[1] Perform the conjugation reaction in an oxygen-free environment, such as under a nitrogen or argon atmosphere. Consider using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which can stabilize thiol groups without interfering with the maleimide reaction. |
| Inaccurate Quantification of Free Sulfhydryls | An overestimation of the available free sulfhydryl groups on your ligand will lead to using a suboptimal molar ratio of lipid to ligand. Quantify the free sulfhydryl groups on your ligand immediately before conjugation using a validated method like the Ellman's Assay. |
| Steric Hindrance | The PEG spacer, while beneficial for stability, might cause steric hindrance, preventing the maleimide and sulfhydryl groups from reacting effectively. Optimize the molar ratio of this compound to your ligand. A 3:1 molar ratio of lipid to protein is often recommended as a starting point. |
Question 2: My liposomes are aggregating after post-insertion. What can I do?
Answer:
Liposome aggregation following the post-insertion of this compound can be a sign of instability, often caused by an excess of reactive groups on the liposome surface.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excess Unreacted Maleimide Groups | Unreacted maleimide groups on the liposome surface can react with each other or other components in the formulation, leading to aggregation. After the conjugation step, quench any unreacted maleimide groups by adding a small molecule containing a thiol group, such as 2-mercaptoethanol, cysteine, or DTT. |
| Excess Free Thiol Groups | If an excess of the sulfhydryl-containing ligand is used, the unreacted thiols can promote disulfide bridge formation between liposomes. Optimize the molar ratio of ligand to this compound to minimize excess free thiols. Remove unconjugated ligand after the reaction using methods like dialysis or size-exclusion chromatography. |
| Inappropriate Lipid Composition | The lipid composition of your pre-formed liposomes can affect their stability and the efficiency of post-insertion. The inclusion of cholesterol and the use of saturated phospholipids can improve the stability and post-insertion efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction?
A1: The optimal pH for the reaction between a maleimide group and a sulfhydryl group is between 6.5 and 7.5. Below this range, the reaction rate is significantly slower. Above pH 7.5, the maleimide group is prone to rapid hydrolysis, which deactivates it.
Q2: How can I confirm that the this compound has been inserted into my liposomes?
A2: Several techniques can be used to confirm the insertion of this compound. Field-flow fractionation (FFF) can demonstrate the integration of the PEG-lipid into the liposome bilayer. A change in the zeta potential of the liposomes after insertion can also be an indicator. Quantification of the post-inserted amount can be achieved using a spectrophotometric assay like the I2 assay.
Q3: What is the difference between pre-insertion and post-insertion methods for creating functionalized liposomes?
A3: In the pre-insertion method, the this compound is included with the other lipids during the initial liposome formation process. In the post-insertion method, the this compound is first conjugated to the ligand to form micelles, which are then incubated with pre-formed liposomes, allowing the lipid-PEG-ligand conjugate to insert into the existing bilayer. Studies have shown that the post-insertion method results in a higher percentage of active maleimide groups (around 76%) compared to the pre-insertion method (around 63%, which can drop to 32% after purification).
Q4: How does the concentration of this compound affect the size and stability of my liposomes?
A4: The concentration of PEG-DSPE can influence the size and stability of liposomes. Increasing the molar percentage of PEG-DSPE can lead to a decrease in liposome size. However, there is an optimal concentration range. One study found that at approximately 7 mol% PEG-DSPE, there was a peak in liposome size, which also corresponded to the highest biological stability. Exceeding the optimal concentration may destabilize the lipid bilayer.
Q5: How long are the final conjugated liposomes stable?
A5: Due to the potential for hydrolysis of the maleimide group even after conjugation to a sulfhydryl group, it is recommended to use the final immunoliposomes as soon as possible after preparation. For storage, they should be kept at 4°C and never frozen, as freezing can disrupt the liposome structure and lead to the release of encapsulated contents.
Experimental Protocols
Protocol 1: Post-Insertion of this compound and Ligand Conjugation
This protocol provides a general workflow for the post-insertion of a sulfhydryl-containing ligand conjugated to this compound into pre-formed liposomes.
Materials:
-
Pre-formed liposomes
-
This compound
-
Sulfhydryl-containing ligand (e.g., thiolated antibody or peptide)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
Inert gas (Nitrogen or Argon)
-
Quenching agent (e.g., 2-mercaptoethanol)
-
Dialysis membrane (with appropriate Molecular Weight Cut-Off)
Procedure:
-
Hydration of this compound:
-
Dissolve the powdered this compound in a small amount of chloroform or methylene chloride and then evaporate the solvent under a stream of inert gas to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.0-7.4) to form a micellar solution.
-
-
Conjugation of Ligand to this compound:
-
Add the sulfhydryl-containing ligand to the this compound micellar solution. A common starting molar ratio is 3:1 (lipid:protein).
-
Incubate the reaction mixture at room temperature for at least 4 hours (or overnight) with gentle stirring under an inert gas atmosphere.
-
-
Post-Insertion into Liposomes:
-
Add the ligand-conjugated this compound micelles to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the liposome-forming lipids for 1-2 hours with gentle stirring. For many common formulations, incubation at 60°C for 30 minutes is effective.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a quenching agent, such as 2-mercaptoethanol, to a final concentration of 1-2 mM to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated ligand and excess quenching agent by dialysis against PBS (pH 7.4). Use a dialysis membrane with a molecular weight cut-off (MWCO) that will retain the liposomes while allowing smaller molecules to diffuse out.
-
Protocol 2: Quantification of Free Sulfhydryl Groups using Ellman's Assay
This assay is crucial for determining the concentration of reactive sulfhydryl groups on your ligand before conjugation.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Cysteine or another sulfhydryl standard
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.
-
Prepare a stock solution of the cysteine standard (e.g., 1.5 mM) in the Reaction Buffer.
-
-
Standard Curve Generation:
-
Create a series of dilutions of the cysteine standard in the Reaction Buffer.
-
To a set volume of each standard dilution, add a specific volume of the DTNB solution (e.g., 50 µL of DTNB to 1 mL of standard).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Plot the absorbance values against the known cysteine concentrations to generate a standard curve.
-
-
Sample Measurement:
-
Prepare your ligand sample in the Reaction Buffer.
-
In a separate tube, add the same volume of DTNB solution as used for the standards to your sample.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Determine the concentration of free sulfhydryl groups in your sample by interpolating its absorbance value on the cysteine standard curve.
-
Visualizations
Experimental Workflow for Post-Insertion
Caption: Workflow for the post-insertion of ligand-conjugated this compound.
Troubleshooting Logic for Low Conjugation Efficiency
References
Validation & Comparative
Quantifying MAL-PEG12-DSPE Conjugation Efficiency: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, accurate quantification of conjugation efficiency is paramount in the development of targeted drug delivery systems. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for quantifying the conjugation efficiency of Maleimide-PEG12-DSPE to thiol-containing molecules, supported by experimental data and detailed protocols.
The covalent attachment of thiol-containing ligands, such as peptides or antibodies, to Maleimide-PEG12-DSPE is a critical step in the formulation of liposomes and micelles for targeted drug delivery. Verifying the successful conjugation and determining its efficiency is essential for ensuring the quality, efficacy, and reproducibility of the final product. While HPLC is a widely adopted method, other techniques offer distinct advantages in terms of speed, sensitivity, or simplicity. This guide will delve into the nuances of each method to aid in selecting the most appropriate approach for your research needs.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the gold standard for separating and quantifying the components of a conjugation reaction mixture, including the unreacted MAL-PEG12-DSPE, the thiol-containing molecule, and the resulting conjugate. By integrating the peak areas of these components, the conjugation efficiency can be accurately calculated.
Experimental Protocol: RP-HPLC for this compound Conjugation Analysis
This protocol provides a general framework for the analysis of this compound conjugation reactions. Optimization may be required based on the specific properties of the thiol-containing molecule.
Instrumentation and Materials:
-
HPLC system with a UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Reaction mixture containing the this compound conjugate.
-
Standards of unreacted this compound and the thiol-containing molecule.
Procedure:
-
Sample Preparation: Dilute the reaction mixture and standards in the initial mobile phase composition (e.g., 95% A/5% B) to a suitable concentration for injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection:
-
UV: 220 nm (for peptides/proteins) and/or 302 nm (for the maleimide group).
-
ELSD/CAD: Nebulizer temperature and gas flow should be optimized according to the manufacturer's instructions.
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 5 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted thiol-containing molecule, unreacted this compound, and the conjugate based on the retention times of the standards.
-
Integrate the peak areas of the relevant components.
-
Calculate the conjugation efficiency using the following formula: Efficiency (%) = [Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Thiol-Molecule Peak)] x 100
Alternatively, efficiency can be calculated based on the consumption of the starting materials.
-
Workflow for HPLC Quantification of this compound Conjugation
Caption: Workflow for quantifying this compound conjugation efficiency using HPLC.
Comparison of Analytical Methods
While HPLC is a powerful and widely used technique, other methods can also be employed to assess conjugation efficiency. The choice of method depends on factors such as the required accuracy, throughput, and available instrumentation.
| Feature | HPLC | MALDI-TOF Mass Spectrometry | Spectroscopic Assays (e.g., Ellman's) |
| Principle | Separation based on hydrophobicity, quantification by peak area. | Separation based on mass-to-charge ratio, quantification by ion intensity. | Colorimetric or fluorometric measurement of unreacted functional groups. |
| Accuracy | High | Moderate to High | Moderate |
| Precision | High | Moderate | Moderate |
| Sensitivity (LOD/LOQ) | Moderate to High (detector dependent) | High | Moderate |
| Throughput | Low to Moderate | High | High |
| Information Provided | Quantitative separation of all components. | Molecular weight confirmation of conjugate and reactants. | Indirect measure of conjugation by quantifying remaining free thiols. |
| Instrumentation Cost | High | High | Low |
| Sample Preparation | Moderate | Simple | Simple |
Alternative Methods for Quantifying Conjugation Efficiency
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid and sensitive technique that can confirm the successful conjugation by detecting the mass of the conjugate, which will be the sum of the masses of the this compound and the thiol-containing molecule. While primarily a qualitative tool for this application, relative quantification can be achieved by comparing the ion intensities of the reactants and the product. However, variations in ionization efficiency between the different species can affect the accuracy of quantification.[1]
Experimental Protocol: MALDI-TOF MS Analysis
-
Sample Preparation: Mix a small aliquot of the reaction mixture with a suitable matrix solution (e.g., sinapinic acid for larger molecules) on a MALDI target plate.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the peaks corresponding to the unreacted starting materials and the conjugate. Relative peak intensities can provide an estimate of the conjugation efficiency.
Spectroscopic Assays
Spectroscopic assays offer a simple and high-throughput method for indirectly determining conjugation efficiency by quantifying the amount of unreacted thiol groups remaining in the reaction mixture.
Ellman's Assay for Free Thiol Quantification
Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm. By comparing the amount of free thiol before and after the conjugation reaction, the efficiency can be calculated.[2]
Experimental Protocol: Ellman's Assay
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Sample Measurement: Add Ellman's reagent to an aliquot of the reaction mixture and measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of unreacted thiols from the standard curve and calculate the conjugation efficiency.
Application in Targeted Drug Delivery: Targeting the EGFR Signaling Pathway
This compound conjugated with a targeting ligand, such as a peptide that binds to the Epidermal Growth Factor Receptor (EGFR), can be incorporated into liposomes or micelles to deliver therapeutic agents specifically to cancer cells overexpressing EGFR. The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[3][4]
Caption: Simplified EGFR signaling pathway targeted by a ligand-conjugated micelle.
Conclusion
The choice of method for quantifying this compound conjugation efficiency depends on the specific requirements of the study. RP-HPLC provides the most comprehensive and accurate quantitative data, separating all components of the reaction mixture. MALDI-TOF MS offers a rapid confirmation of conjugation with semi-quantitative capabilities. Spectroscopic assays like Ellman's test are simple, high-throughput, and cost-effective for indirect quantification. For drug development professionals requiring precise and validated quantification, RP-HPLC remains the method of choice. However, for rapid screening or initial assessments, MALDI-TOF MS and spectroscopic assays are valuable alternatives.
References
Comparative Guide: MAL-PEG12-DSPE vs. NHS-ester PEG DSPE for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prevalent lipid-PEG derivatives for protein conjugation: Maleimide-PEG12-DSPE (MAL-PEG12-DSPE) and N-Hydroxysuccinimide-ester PEG DSPE (NHS-ester PEG DSPE). The choice between these reagents is critical as it dictates the specificity, stability, and outcome of the conjugation strategy, particularly in the development of targeted drug delivery systems like liposomes and micelles.
Fundamental Chemistry and Reaction Mechanisms
The primary difference between this compound and NHS-ester PEG DSPE lies in their reactive terminal groups and, consequently, their target amino acid residues on proteins.
-
This compound: This reagent utilizes a maleimide group that specifically reacts with sulfhydryl (thiol) groups (-SH) found on cysteine residues. The reaction is a Michael addition that forms a stable, covalent thioether bond. This chemistry is highly specific due to the relatively low abundance of free cysteine residues on the surface of most proteins.
-
NHS-ester PEG DSPE: This reagent features an N-Hydroxysuccinimide ester, which reacts with primary amine groups (-NH2). These are found on the side chains of lysine residues and at the N-terminus of the protein. This reaction forms a stable amide bond. Because lysine residues are typically abundant and distributed across the protein surface, this method often results in a more heterogeneous population of conjugates.
Below is a diagram illustrating the distinct conjugation chemistries.
Head-to-Head Comparison: Key Performance Metrics
The selection of a conjugation strategy depends heavily on the specific protein, the desired degree of control, and the final application. The following table summarizes the key performance differences based on typical experimental outcomes.
| Feature | This compound | NHS-ester PEG DSPE | Justification |
| Target Residue | Cysteine (Sulfhydryl/-SH) | Lysine, N-terminus (Amine/-NH2) | The maleimide group is specific to thiols; NHS esters target primary amines. |
| Specificity | High (Site-Specific) | Low (Random) | Cysteine residues are less common than lysine, allowing for precise, targeted conjugation, especially with engineered proteins. |
| Optimal pH | 6.5 - 7.5 | 7.0 - 9.0 | Maleimide reactivity is optimal at near-neutral pH; NHS-ester coupling is more efficient at slightly alkaline pH. |
| Bond Stability | Very High (Thioether) | Very High (Amide) | Both chemistries form highly stable covalent bonds suitable for in vivo applications. |
| Side Reactions | Maleimide hydrolysis above pH 7.5; Thiol-disulfide exchange. | NHS-ester hydrolysis, which increases significantly with higher pH and temperature. | Both reagents can be deactivated by hydrolysis, representing the main competing reaction. |
| Protein Prep | May require reduction of existing disulfide bonds to generate free -SH groups. | Generally used directly, unless buffer contains primary amines (e.g., Tris). | The need for a pre-reaction reduction step adds complexity to the maleimide protocol. |
| Heterogeneity | Low | High | Site-specific conjugation leads to a more homogeneous final product. |
Detailed Experimental Protocols
Here we provide generalized protocols for conjugating a model protein (e.g., a therapeutic antibody) to pre-formed liposomes incorporating either this compound or NHS-ester PEG DSPE.
Protocol 1: Maleimide-Thiol Conjugation
This protocol assumes the protein has available free sulfhydryl groups.
A. Materials:
-
Pre-formed liposomes containing 1-5 mol% this compound.
-
Protein (e.g., Antibody) in a phosphate-free buffer (e.g., HEPES).
-
Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.0.
-
Reducing Agent (if needed): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching Reagent: L-cysteine or N-ethylmaleimide.
-
Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B).
B. Workflow:
C. Step-by-Step Method:
-
(Optional) Protein Reduction: If the protein's cysteine residues are in disulfide bonds, a reduction step is necessary. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Reaction Buffer.
-
Conjugation Reaction: Mix the (reduced) protein with the MAL-liposomes at a desired molar ratio (e.g., 1:100 protein to reactive lipid). Gently mix and allow the reaction to proceed for 4-16 hours at room temperature or 4°C.
-
Quenching: Add a 100-fold molar excess of L-cysteine (relative to the initial maleimide amount) to quench any unreacted maleimide groups on the liposomes. Incubate for 1 hour.
-
Purification: Separate the protein-conjugated liposomes from unconjugated protein and excess quenching reagent using a size exclusion chromatography (SEC) column. The larger liposomes will elute first.
-
Characterization: Analyze fractions using protein quantification (e.g., BCA assay) and phospholipid quantification (e.g., Stewart assay) to determine conjugation efficiency.
Protocol 2: NHS-ester-Amine Conjugation
A. Materials:
-
Pre-formed liposomes containing 1-5 mol% NHS-ester PEG DSPE.
-
Protein in an amine-free buffer (e.g., HEPES or PBS).
-
Reaction Buffer: 10 mM HEPES, 150 mM NaCl, pH 8.0.
-
Quenching Reagent: Tris-HCl or Lysine.
-
Purification system: SEC column.
B. Workflow:
C. Step-by-Step Method:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., HEPES, PBS). Buffers like Tris will compete for reaction with the NHS ester. Adjust the pH to 7.5-8.5.
-
Conjugation Reaction: Immediately mix the protein with the NHS-ester liposomes. The reaction is typically faster than maleimide chemistry; allow it to proceed for 2-4 hours at room temperature.
-
Quenching: Add a quenching buffer such as 1 M Tris-HCl to a final concentration of 50-100 mM to hydrolyze and quench any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the conjugated liposomes from unconjugated protein and byproducts using SEC, as described in the maleimide protocol.
-
Characterization: Quantify protein and lipid content in eluted fractions to determine conjugation efficiency.
Conclusion and Recommendations
The choice between this compound and NHS-ester PEG DSPE is a critical decision in the design of protein-functionalized nanoparticles.
-
Choose this compound for Site-Specific Control: This method is superior when precise control over the conjugation site and orientation of the protein is required. It yields a more homogeneous product, which is often crucial for therapeutic applications where reproducibility and well-defined structures are paramount. It is the method of choice for proteins that have a unique, accessible cysteine residue or have been engineered to include one.
-
Choose NHS-ester PEG DSPE for Simplicity and General Labeling: This method is a robust and straightforward approach when site-specificity is not a primary concern. It is effective for general surface coating of nanoparticles with proteins. However, researchers must be aware that the conjugation is random and can potentially occur at sites critical for protein function (e.g., the antigen-binding site of an antibody), leading to a loss of biological activity in a fraction of the conjugated molecules.
Ultimately, the optimal choice depends on a thorough understanding of the protein's structure and the functional requirements of the final bioconjugate.
The Influence of PEG Chain Length on DSPE-PEG-Maleimide for Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) chain length in DSPE-PEG-Maleimide conjugates is a critical parameter in designing effective drug delivery systems. This guide provides an objective comparison of different PEG chain lengths, supported by experimental data, to inform the selection of the optimal formulation for specific therapeutic applications.
The length of the PEG chain in DSPE-PEG-Maleimide, a common lipid-polymer conjugate used in nanoparticle drug delivery, significantly impacts the physicochemical properties, pharmacokinetics, and cellular interactions of the resulting nanocarriers. The maleimide group facilitates the covalent attachment of targeting ligands, such as antibodies or peptides, enabling active targeting to diseased tissues. The PEG chain, on the other hand, provides a hydrophilic shield that sterically hinders interactions with plasma proteins and the reticuloendothelial system (RES), thereby prolonging circulation time. This guide will delve into the comparative effects of different PEG molecular weights, focusing on commonly used variants like 2000 Da and 5000 Da.
Comparative Analysis of Physicochemical and In Vivo Properties
The molecular weight of the PEG chain directly influences several key performance indicators of a drug delivery system. Below is a summary of quantitative data compiled from various studies.
| Property | DSPE-PEG2000-Maleimide | DSPE-PEG5000-Maleimide | Key Observations and Implications |
| Nanoparticle Size | Generally results in slightly smaller hydrodynamic diameters compared to longer PEG chains. | Tends to form nanoparticles with a slightly larger hydrodynamic diameter.[1] | The thicker hydrophilic layer of longer PEG chains contributes to a larger overall particle size. Size is a critical factor for tumor accumulation via the enhanced permeability and retention (EPR) effect. |
| Zeta Potential | Exhibits a less pronounced shielding effect on the surface charge. | Provides a more effective shielding of the surface charge, leading to a zeta potential closer to neutral. | A more neutral surface charge can reduce non-specific interactions with plasma components and cellular surfaces, further contributing to prolonged circulation. |
| Drug Loading Efficiency | May allow for higher drug loading capacity due to a less bulky hydrophilic shell.[2] | The thicker PEG layer might slightly reduce the available volume for drug encapsulation, potentially leading to lower loading efficiency for some drugs.[2] | The impact on drug loading is drug-dependent and should be empirically determined. |
| In Vitro Drug Release | May exhibit a slightly faster drug release profile.[3] | The denser and thicker PEG layer can provide a more significant barrier to drug diffusion, potentially leading to a more sustained release profile.[4] | A slower, more controlled release is often desirable to minimize off-target effects and maintain therapeutic drug concentrations over time. |
| Circulation Half-Life | Significantly prolongs circulation time compared to non-PEGylated formulations. | Generally provides a longer circulation half-life compared to shorter PEG chains due to superior steric hindrance. | Longer circulation times increase the probability of the nanocarrier reaching the target site, which is particularly important for passive targeting strategies. |
| Cellular Uptake | The shorter PEG chain may result in higher cellular uptake in some cases due to reduced steric hindrance for receptor-ligand interactions. | The longer PEG chain can sometimes hinder cellular uptake due to its "stealth" properties, which can be a disadvantage for targeted delivery once the nanoparticle reaches the target site. | This "PEG dilemma" highlights the trade-off between long circulation and efficient cellular internalization. The optimal PEG length for cellular uptake can be cell-type and targeting ligand dependent. |
Experimental Protocols
To ensure reproducibility and facilitate the comparison of different DSPE-PEG-Maleimide formulations, detailed experimental protocols are essential.
Liposome Preparation using the Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve DSPE-PEG-Maleimide, phospholipids (e.g., DSPC or DPPC), and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. The drug to be encapsulated can be dissolved in the hydration buffer.
-
Size Reduction: Subject the resulting liposome suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes to obtain unilamellar vesicles of a desired size.
-
Purification: Remove unencapsulated drug and other impurities by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
In Vitro Drug Release Assay
-
Sample Preparation: Place a known concentration of the drug-loaded liposome formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to mimic physiological conditions or an acidic buffer to simulate the tumor microenvironment). The addition of a certain percentage of serum or albumin can help to better mimic in vivo conditions.
-
Incubation: Incubate the setup at a constant temperature (e.g., 37°C) with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Quantitative Cellular Uptake Assay using Flow Cytometry
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere and grow overnight.
-
Nanoparticle Incubation: Treat the cells with fluorescently labeled liposomes (formulated with a fluorescent lipid or encapsulating a fluorescent dye) at various concentrations and for different incubation times.
-
Washing: After incubation, wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correlates with the amount of nanoparticle uptake per cell.
Visualizing the Impact of PEG Chain Length
Diagrams can effectively illustrate the conceptual differences between short and long PEG chains and the pathways involved in cellular uptake.
Conclusion
The selection of the PEG chain length for DSPE-PEG-Maleimide is a critical optimization step in the development of targeted drug delivery systems. Shorter PEG chains, such as PEG2000, may be advantageous for applications where higher drug loading and more rapid cellular uptake are desired. Conversely, longer PEG chains, like PEG5000, are often preferred for maximizing circulation time and achieving a more sustained drug release profile, which is beneficial for passive tumor targeting.
Ultimately, the optimal PEG chain length is application-specific and depends on the drug being delivered, the targeting strategy employed, and the pathological characteristics of the target tissue. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and to design and validate their DSPE-PEG-Maleimide-based drug delivery systems effectively.
References
- 1. Probing adsorption of DSPE-PEG2000 and DSPE-PEG5000 to the surface of felodipine and griseofulvin nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Effects of poly(ethylene glycol) (PEG) chain length of PEG-lipid on the permeability of liposomal bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of MAL-PEG12-DSPE Conjugates: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of lipid-polymer conjugates like Maleimide-PEG12-DSPE is paramount for ensuring the quality, efficacy, and safety of novel drug delivery systems. This guide provides a comprehensive comparison of mass spectrometry techniques, namely Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), for the analysis of these conjugates. Furthermore, it explores complementary analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a holistic view of the characterization workflow.
This guide presents experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical strategies for MAL-PEG12-DSPE conjugates.
Mass Spectrometry for this compound Characterization: A Head-to-Head Comparison
Mass spectrometry is a cornerstone technique for the characterization of PEGylated lipids due to its ability to provide precise molecular weight information and insights into sample purity and conjugation efficiency. Both MALDI-TOF and ESI-MS are powerful tools, each with distinct advantages and considerations.
Key Performance Metrics:
| Parameter | MALDI-TOF Mass Spectrometry | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser, leading to singly charged ions. | Analyte in solution is nebulized and ionized by a high voltage, often producing multiply charged ions. |
| Molecular Weight Determination | Provides a distribution of molecular weights for the polydisperse PEG chain, centered around the average molecular weight. For example, DSPE-PEG can show a polymeric MW distribution centered at its average MW of 2867 Da[1][2]. The conjugate's molecular weight can also be determined, for instance, a DSPE-PEG-F3 conjugate was detected at 6.5-6.6 kDa[3]. | Can also determine the molecular weight distribution, often showing polymeric distributions centered around expected values of m/3, m/4, and m/5 for DSPE-PEG[1][2]. |
| Sample Preparation | Requires co-crystallization with a suitable matrix (e.g., α-Cyano-4-hydroxycinnamic acid, sinapinic acid, or 2,5-dihydroxybenzoic acid). | Requires the sample to be dissolved in a suitable solvent, often a mixture of water, methanol, or acetonitrile with a small amount of acid like formic acid. |
| Sensitivity | Generally considered to be very sensitive, capable of detecting low concentrations of the analyte. | Also highly sensitive, with the ability to analyze samples at low concentrations. |
| Tolerance to Contaminants | More tolerant to salts and buffers compared to ESI-MS. | Less tolerant to non-volatile salts and buffers, which can interfere with ionization. |
| Fragmentation | Typically produces minimal fragmentation, making it ideal for determining the molecular weight of the intact conjugate. | Fragmentation can be induced and controlled, which can be useful for structural elucidation. However, unintended fragmentation can occur, such as the phosphodiester bond cleavage in DSPE-PEG, leading to a fragment at 607 Da. |
| Data Complexity | Spectra are often simpler to interpret due to the prevalence of singly charged ions. | Spectra can be more complex due to the presence of multiple charge states, requiring deconvolution to determine the molecular weight. |
Complementary Analytical Techniques
While mass spectrometry is indispensable, a comprehensive characterization of this compound conjugates often involves the use of other analytical techniques to provide orthogonal information.
| Technique | Information Provided | Key Findings from Literature |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of unreacted starting materials and byproducts, and quantification of conjugation efficiency. | HPLC can be used to purify the DSPE-PEG-peptide conjugate and to quantify unreacted peptide, with studies showing conjugation efficiencies greater than 95%. A highly selective HPLC method has been developed for the characterization of multi-arm PEG-maleimide, which can also be applied to linear PEGs. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the covalent bond formation between the maleimide group and a thiol-containing molecule. Provides detailed structural information. | The characteristic peak of the maleimide group protons appears around 6.68 ppm in the ¹H NMR spectrum and disappears upon successful conjugation to a thiol-containing peptide, confirming the formation of the thioether bond. |
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent like methanol to a concentration of approximately 1 mg/mL. Methanol is often preferred as it does not promote hydrolysis of the phospholipid esters.
-
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like acetonitrile:water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion reflector or linear mode, depending on the mass range and required resolution.
-
ESI-MS Protocol
-
Sample Preparation:
-
Dissolve the this compound conjugate in a solvent compatible with electrospray ionization, such as a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid, to a concentration of about 100 µg/mL.
-
-
Infusion/LC-MS:
-
The sample can be directly infused into the mass spectrometer or introduced via an HPLC system for online separation and analysis.
-
For LC-MS, a C8 or C18 column can be used with a gradient of water/acetonitrile or water/methanol containing 0.1% formic acid.
-
-
MS Settings:
-
Acquire data in positive ion mode.
-
Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve good signal intensity and minimize in-source fragmentation.
-
HPLC Protocol for Purity Assessment
-
Mobile Phase Preparation:
-
Prepare mobile phase A: Water with 0.1% TFA.
-
Prepare mobile phase B: Acetonitrile with 0.1% TFA.
-
-
Chromatographic Conditions:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution, for example, starting with a low percentage of mobile phase B and gradually increasing it to elute the conjugate.
-
Set the flow rate to a typical value like 1 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength of 220 nm or 280 nm if the conjugate contains an aromatic moiety.
-
-
Analysis:
-
Inject the sample and analyze the chromatogram to determine the retention times of the conjugate and any impurities.
-
Calculate the purity based on the peak areas.
-
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound conjugate (typically 5-10 mg) in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The disappearance of the characteristic maleimide proton signal at ~6.7 ppm confirms successful conjugation.
-
Experimental Workflow and Data Interpretation
The characterization of this compound conjugates is a multi-step process that often involves the integration of several analytical techniques.
References
A Comparative Guide to Validating Targeting Ligand Attachment using MAL-PEG12-DSPE
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted drug delivery, the precise attachment of targeting ligands to nanoparticle surfaces is paramount for enhancing therapeutic efficacy and minimizing off-target effects.[1][2] Among the various methods available, the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (MAL-PEG12-DSPE) has emerged as a robust and widely adopted strategy.[3][4] This guide provides an objective comparison of this compound with other common ligation techniques, supported by experimental data and detailed protocols to aid researchers in selecting and validating the optimal approach for their specific applications.
The Role of this compound in Ligand Conjugation
This compound is a heterobifunctional linker that plays a crucial role in conjugating targeting moieties, such as antibodies, peptides, or aptamers, to the surface of lipid-based nanoparticles like liposomes.[3] The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion acts as a lipid anchor, embedding into the nanoparticle's lipid bilayer. The polyethylene glycol (PEG) spacer enhances the nanoparticle's stability and circulation time in vivo by reducing opsonization. The terminal maleimide group is highly reactive towards free sulfhydryl (thiol) groups, forming a stable covalent thioether bond. This reaction is highly specific and efficient under mild, physiological conditions (pH 6.5-7.5), making it ideal for conjugating sensitive biological ligands.
Comparison of Ligand Attachment Chemistries
The choice of conjugation chemistry is a critical decision in the design of targeted nanoparticles. Below is a comparison of this compound (Maleimide-Thiol chemistry) with other commonly used methods.
| Feature | Maleimide-Thiol (e.g., this compound) | Amine-Carboxyl (e.g., EDC/NHS) | Click Chemistry (e.g., CuAAC, SPAAC) | Hydrazone Ligation |
| Reactive Groups | Maleimide and Thiol (-SH) | Carboxyl (-COOH) and Amine (-NH2) | Alkyne and Azide | Hydrazide and Aldehyde/Ketone |
| Specificity | High for thiols at pH 6.5-7.5 | Can have side reactions with other nucleophiles | Very high, bio-orthogonal | Specific under acidic conditions |
| Reaction Conditions | Mild, aqueous buffer, pH 6.5-7.5 | Aqueous buffer, pH 4.5-7.5 | Mild, aqueous buffer | Mild, aqueous buffer, pH 5-6 |
| Bond Stability | Stable thioether bond | Stable amide bond | Stable triazole ring | Reversible, pH-sensitive hydrazone bond |
| Typical Efficiency | Often high (e.g., 84 ± 4% for cRGDfK peptide) | Variable, depends on reaction conditions | Generally very high (>90%) | High, but can be reversible |
| Key Advantages | High selectivity, efficiency, and mild conditions | Utilizes common functional groups in proteins | High specificity and efficiency, bio-orthogonal | pH-sensitive release mechanism |
| Key Disadvantages | Potential for maleimide hydrolysis at higher pH; requires free thiol on ligand | Potential for cross-linking and side reactions | May require copper catalyst (CuAAC) which can be toxic | Bond can be unstable at physiological pH |
Experimental Protocols for Validation of Ligand Attachment
Accurate validation and quantification of ligand attachment are crucial for ensuring the quality, consistency, and efficacy of targeted nanoparticles.
Protocol 1: Quantification of Ligand Conjugation using Ellman's Assay
This protocol determines the amount of unreacted maleimide groups on the nanoparticle surface by reacting them with a known concentration of a thiol-containing compound (e.g., L-cysteine) and then quantifying the remaining free thiols using Ellman's reagent (DTNB).
Materials:
-
Maleimide-functionalized nanoparticles
-
L-cysteine solution (e.g., 1.5 mM in 0.1 M PBS, pH 8)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) solution
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Microplate reader
Procedure:
-
Reaction of Maleimides with L-cysteine:
-
Mix a known amount of maleimide-functionalized nanoparticles with a known concentration of L-cysteine solution.
-
Incubate the mixture at room temperature for 2 hours with gentle mixing to allow the maleimide-thiol reaction to go to completion.
-
-
Quantification of Unreacted Thiols:
-
To the reaction mixture, add Ellman's reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Calculation:
-
Create a standard curve using known concentrations of L-cysteine.
-
Determine the concentration of unreacted L-cysteine in the nanoparticle sample from the standard curve.
-
The amount of reacted L-cysteine corresponds to the amount of available maleimide groups on the nanoparticles. The conjugation efficiency can then be calculated based on the initial amount of ligand added.
-
Protocol 2: In Vitro Cell Binding Assay
This assay validates the functionality of the attached targeting ligand by assessing the specific binding and uptake of the targeted nanoparticles by cells that overexpress the target receptor.
Materials:
-
Targeted nanoparticles (e.g., fluorescently labeled)
-
Control (non-targeted) nanoparticles
-
Target cell line (expressing the receptor of interest)
-
Control cell line (low or no expression of the receptor)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the target and control cells in appropriate culture plates (e.g., 24-well plates) and allow them to adhere overnight.
-
Nanoparticle Incubation:
-
Incubate the cells with a specific concentration of targeted and non-targeted nanoparticles for a defined period (e.g., 4 hours) at 37°C.
-
To demonstrate specificity, a competition experiment can be included where cells are pre-incubated with an excess of the free ligand before adding the targeted nanoparticles.
-
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the fluorescently labeled nanoparticles.
-
Flow Cytometry: Quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
-
Interpretation: A significantly higher uptake of targeted nanoparticles by the target cells compared to the control cells or the non-targeted nanoparticles indicates successful and functional ligand conjugation.
Protocol 3: In Vivo Biodistribution Study
This study evaluates the targeting efficacy of the nanoparticles in a living organism.
Materials:
-
Targeted and non-targeted nanoparticles (often labeled with a radioactive isotope or a near-infrared dye)
-
Animal model with a relevant disease state (e.g., tumor-bearing mice)
-
Imaging system appropriate for the label used (e.g., SPECT/CT, PET/CT, or in vivo imaging system)
Procedure:
-
Animal Model: Utilize an appropriate animal model that expresses the target of interest (e.g., xenograft tumors).
-
Nanoparticle Administration: Inject the targeted and non-targeted nanoparticles into the animals (e.g., intravenously).
-
Imaging: At various time points post-injection, image the animals to track the biodistribution of the nanoparticles.
-
Ex Vivo Analysis: At the end of the study, euthanize the animals and harvest major organs and the tumor. Quantify the amount of nanoparticles in each tissue using a gamma counter (for radioactive labels) or by measuring fluorescence.
-
Interpretation: Enhanced accumulation of the targeted nanoparticles in the target tissue (e.g., tumor) compared to non-targeted nanoparticles and other organs demonstrates successful in vivo targeting.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the maleimide-thiol conjugation chemistry, a typical experimental workflow for validation, and a representative signaling pathway that can be targeted.
Caption: Covalent attachment of a thiol-containing ligand to a liposome via this compound.
Caption: Experimental workflow for validating targeted nanoparticle formulation.
Caption: Inhibition of the EGFR signaling pathway by a targeted nanoparticle.
References
A Comparative Analysis of Pre-Insertion vs. Post-Insertion of MAL-PEG12-DSPE in Liposomal Formulations
For researchers and drug development professionals working with targeted drug delivery systems, the method of incorporating functionalized polyethylene glycol (PEG) lipids, such as MAL-PEG12-DSPE, into liposomes is a critical process parameter. The choice between pre-insertion and post-insertion techniques can significantly impact the final product's characteristics, including ligand conjugation efficiency, stability, and in vivo performance. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate strategy for your research needs.
The pre-insertion method involves the inclusion of this compound with other lipid components during the initial formulation of the liposomes. In contrast, the post-insertion technique introduces the this compound into pre-formed liposomes, typically through a temperature-dependent process. The post-insertion method is generally favored for its efficiency and the preservation of the reactive maleimide group.
Quantitative Comparison of Pre-Insertion and Post-Insertion Methods
The following table summarizes key quantitative parameters comparing the two insertion methods. The data highlights the superior performance of the post-insertion technique in terms of preserving the active maleimide functionality, which is crucial for subsequent conjugation of targeting moieties.
| Parameter | Pre-Insertion Method | Post-Insertion Method | Reference |
| Active Maleimide Groups (Initial) | 63% | 76% | [1] |
| Active Maleimide Groups (After Purification) | 32% | 76% (no significant loss) | [1] |
| DSPE-PEG-MAL Retention | Not specified, but potential for loss during purification | >90% | [2] |
| PEG-Lipid Consumption | Higher (PEG-lipid is distributed on both inner and outer leaflets) | Lower (PEG-lipid is primarily on the outer leaflet) | [3] |
| Circulation Capability | Lower | Higher | [3] |
| Surface Properties | More heterogeneous | More homogeneous |
Experimental Protocols
Detailed methodologies for both pre-insertion and post-insertion of this compound are crucial for reproducibility and optimization. Below are representative protocols for each method.
Pre-Insertion Protocol
This method involves the formation of liposomes with this compound as one of the initial lipid components.
Materials:
-
Primary lipids (e.g., DMPC, Cholesterol)
-
This compound
-
Organic solvent (e.g., Ethanol)
-
Aqueous buffer (e.g., PBS, pH 7.0-7.5)
-
Dialysis membrane (e.g., 50 kDa MWCO)
-
Reducing agent (e.g., TCEP)
-
Thiolated ligand (e.g., peptide, antibody fragment)
Procedure:
-
Dissolve the primary lipids and this compound in ethanol to a final total lipid concentration of approximately 77 mM.
-
Inject the ethanolic lipid solution into a stirred aqueous buffer at a controlled flow rate to form a liposomal suspension with a final total lipid concentration of around 10 mM.
-
The dilution of the ethanol leads to the self-assembly of lipids into liposomes.
-
Purify the liposomes via dialysis to remove the organic solvent.
-
Prior to conjugation, reduce the thiolated ligand with a reducing agent like TCEP.
-
Incubate the purified liposomes with the reduced thiolated ligand at a specific molar ratio (e.g., 2:1 ligand to this compound) for 1 hour at room temperature under an inert atmosphere (e.g., nitrogen) at a pH of 7.0.
Post-Insertion Protocol
This technique involves the transfer of this compound from micelles into pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of DOPC and Cholesterol)
-
This compound
-
Non-functionalized DSPE-PEG (optional, for mixed micelles)
-
Organic solvent (e.g., Methylene chloride or Chloroform)
-
Aqueous buffer (e.g., PBS, pH 7.0)
-
Reducing agent (e.g., TCEP)
-
Thiolated ligand (e.g., peptide, antibody fragment)
Procedure:
-
Dissolve this compound (and optionally non-functionalized DSPE-PEG) in an organic solvent.
-
Create a thin lipid film by evaporating the solvent under a stream of nitrogen.
-
Hydrate the lipid film with an aqueous buffer at a temperature above the lipid's phase transition temperature (e.g., 40°C) to form micelles.
-
Reduce the thiolated ligand with a reducing agent like TCEP.
-
Incubate the micellar solution with the reduced thiolated ligand for 1 hour at room temperature at a pH of 7.0.
-
Mix the ligand-conjugated micelles with the pre-formed liposomes.
-
Incubate the mixture for 1 hour at a temperature above the phase transition temperature of the liposomal lipids (e.g., 65°C) to facilitate the insertion of the ligand-conjugated this compound into the liposome bilayer.
-
Cool the liposome suspension and purify if necessary to remove any non-inserted material.
Visualizing the Methodologies
The following diagrams, generated using Graphviz, illustrate the workflows for the pre-insertion and post-insertion methods, as well as the subsequent ligand conjugation step.
Caption: Workflow for the pre-insertion method of this compound.
Caption: Workflow for the post-insertion method of this compound.
Caption: Thiol-maleimide coupling for ligand conjugation.
References
Evaluating Ligand Binding Affinity: A Comparison of Surface Conjugation Strategies
For researchers, scientists, and drug development professionals, the effective presentation of targeting ligands on nanocarriers is paramount for achieving desired therapeutic or diagnostic outcomes. The choice of conjugation chemistry can significantly influence the binding affinity and subsequent biological activity of the ligand. This guide provides a comparative overview of MAL-PEG12-DSPE, a widely used thiol-reactive lipid-polyethylene glycol (PEG) conjugate, and an alternative amine-reactive strategy for functionalizing liposomes and nanoparticles.
This guide will delve into the technical specifications of these conjugation methods, present available comparative data, and provide detailed experimental protocols for key binding affinity assays.
Comparison of Ligand Conjugation Strategies
The two primary strategies for conjugating ligands, such as antibodies, antibody fragments, peptides, or small molecules, to lipid-based nanocarriers involve targeting either thiol (sulfhydryl) groups or primary amines on the ligand. This compound is a prime example of a thiol-reactive linker, while linkers terminating in an N-hydroxysuccinimide (NHS) ester are commonly used for targeting amines.
| Feature | MAL-PEG-DSPE (Thiol-Reactive) | NHS-PEG-DSPE (Amine-Reactive) |
| Target Residue | Cysteine (thiol group, -SH) | Lysine (primary amine, -NH2), N-terminus |
| Reaction Type | Michael addition | Acylation |
| Bond Formed | Stable thioether bond | Stable amide bond |
| Specificity | High (Cysteine is a less abundant amino acid) | Lower (Lysine is a more abundant amino acid) |
| Control over Orientation | High (if a single cysteine is engineered at a specific site) | Low (conjugation occurs at multiple available lysines)[1] |
| Potential for Heterogeneity | Low (can achieve a more homogeneous product)[1] | High (can result in a heterogeneous mixture of conjugates)[1] |
Performance Comparison: Experimental Data
While direct head-to-head comparisons of binding affinity (i.e., dissociation constants, Kd) for the same ligand conjugated via this compound versus an alternative linker are not extensively available in the literature, a 2013 study provides valuable insights into the impact of the conjugation linker on the biological performance of immunoliposomes. In this study, anti-EGFR Fab' fragments were conjugated to liposomes using either DSPE-PEG-Maleimide (DSPE-PEG-MAL) or DSPE-PEG-Carboxylic Acid (DSPE-PEG-COOH), the latter of which requires activation with EDC/NHS to react with amines.
The results demonstrated that immunoliposomes prepared using the DSPE-PEG-MAL linker exhibited significantly enhanced cellular uptake and superior gene silencing activity in EGFR-overexpressing cancer cells compared to those prepared with the DSPE-PEG-COOH linker[2]. This suggests that the maleimide-thiol conjugation strategy may lead to a more effective presentation of the targeting ligand on the liposome surface, resulting in improved biological function.
Table 1: Comparison of Gene Silencing Efficiency of Immunoliposomes with Different Linkers [2]
| Linker Chemistry | siRNA Concentration (nM) | Gene Silencing Efficiency (%) |
| DSPE-PEG-MAL | 250 | > 50 |
| DSPE-PEG-COOH | 250 | < 50 |
| DSPE-PEG-MAL | 500 | ~ 80 |
| DSPE-PEG-COOH | 500 | ~ 32 |
Experimental Protocols
Protocol 1: Conjugation of a Thiolated Ligand to this compound Liposomes
This protocol describes the "post-insertion" method, where the ligand is conjugated to the this compound before its insertion into pre-formed liposomes.
Materials:
-
Pre-formed liposomes
-
This compound
-
Thiolated ligand (e.g., antibody Fab' fragment with a free cysteine)
-
Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, if disulfide bonds in the ligand need to be reduced)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the thiolated ligand to the this compound solution. The molar ratio of maleimide to thiol is a critical parameter to optimize, with ratios from 2:1 to 10:1 being common.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching: Add a quenching reagent in molar excess to react with any unreacted maleimide groups.
-
Post-Insertion:
-
Add the ligand-PEG-DSPE conjugate to the pre-formed liposomes.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids for a defined period (e.g., 1 hour at 60°C).
-
-
Purification: Remove the unconjugated ligand and other reactants by passing the liposome suspension through an SEC column.
-
Characterization: Characterize the ligand-conjugated liposomes for size, zeta potential, and the amount of conjugated ligand.
Protocol 2: Evaluating Binding Affinity using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture)
-
Ligand-conjugated liposomes
-
Target protein (analyte)
-
Running buffer (e.g., HBS-EP buffer)
-
Regeneration solution (if necessary)
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Inject the ligand-conjugated liposomes over the sensor surface to allow for their capture. The hydrophobic DSPE anchor of the this compound will facilitate immobilization on an L1 chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the target protein (analyte) over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the target protein.
-
-
Regeneration (if necessary): If the interaction is strong, a regeneration solution may be needed to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 3: Evaluating Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka, which is 1/Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Ligand-conjugated nanoparticles (in the sample cell)
-
Target protein (in the injection syringe)
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the ligand-conjugated nanoparticles and the target protein extensively against the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both samples.
-
-
ITC Experiment:
-
Load the ligand-conjugated nanoparticles into the sample cell and the target protein into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the target protein into the sample cell.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of the target protein to the ligand.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
-
Visualizing the Process
To better understand the workflows and relationships discussed, the following diagrams have been generated.
Caption: Experimental workflow for evaluating the binding affinity of this compound conjugated ligands.
References
Safety Operating Guide
Navigating the Safe Disposal of MAL-PEG12-DSPE: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized reagents like MAL-PEG12-DSPE is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions can vary based on institutional protocols and local regulations, this guide provides a comprehensive framework for the safe management of this compound waste.
Core Principles of Chemical Waste Management
The fundamental principle of chemical disposal is to prevent harm to human health and the environment. For compounds like this compound, where comprehensive toxicological and ecological data may not be readily available, a cautious approach is warranted. It is imperative to avoid flushing such chemicals down the drain or disposing of them in regular trash.[1][2]
Safety and Handling Profile
Before proceeding with disposal, it is essential to be familiar with the safety and handling characteristics of this compound and similar compounds. The following table summarizes key information gathered from various supplier safety data sheets (SDS). Note that classifications may vary between suppliers and for similar products with different PEG chain lengths.
| Parameter | Information | Source |
| Hazard Classification | Not consistently classified as a hazardous substance or mixture. However, some related compounds are listed as toxic if swallowed and causing severe skin burns and eye damage. | [1][2][3] |
| Primary Routes of Exposure | Inhalation, ingestion, skin contact, eye contact. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat. Avoid inhaling vapor or gas. | |
| First Aid Measures | If inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water. If swallowed: Rinse mouth with water. | |
| Storage Conditions | Typically stored at -20°C in a dry environment. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the proper disposal of this compound waste, including unused product, contaminated consumables, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid materials, such as pipette tips, tubes, gloves, and weighing paper, into a designated, clearly labeled chemical waste container. This container should be made of a material compatible with the chemicals being discarded.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled liquid chemical waste container. Do not mix with other incompatible waste streams.
-
Unused Product: Leave the original product in its container. Do not attempt to consolidate partially used containers unless specifically instructed by your institution's environmental health and safety (EHS) department.
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbent material and place it into the designated solid chemical waste container.
-
Clean the affected area thoroughly.
3. Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store waste containers in a designated, secure area, away from incompatible materials, until they are collected by the EHS department.
4. Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the disposal personnel with a copy of the Safety Data Sheet if available.
Important Note: The chemical, physical, and toxicological properties of many specialized reagents have not been thoroughly investigated. Therefore, it is crucial to handle and dispose of them with care, assuming they may be hazardous.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and protecting the broader ecosystem. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
